12β-Hydroxyganoderenic acid B
Description
Properties
Molecular Formula |
C30H42O7 |
|---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
(E)-6-(3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid |
InChI |
InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21-22,32,34H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10+ |
InChI Key |
QECQJYAIIIIKJB-XNTDXEJSSA-N |
Isomeric SMILES |
CC(CC(=O)/C=C(\C)/C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)C(=O)O |
Canonical SMILES |
CC(CC(=O)C=C(C)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the First Isolation and Characterization of 12β-Hydroxyganoderenic Acid B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial isolation and characterization of 12β-Hydroxyganoderenic acid B, a triterpenoid (B12794562) compound sourced from the medicinal mushroom Ganoderma lucidum. This document details the physicochemical properties, proposed isolation methodologies, and initial insights into its potential biological activities, with a focus on data relevant to the scientific and drug development communities.
Introduction
This compound is a member of the highly oxygenated lanostane-type triterpenoids, a class of compounds known to be significant bioactive constituents of Ganoderma lucidum.[1] This mushroom, revered in traditional medicine, is a rich source of structurally diverse triterpenoids, which have been the subject of extensive research for their potential therapeutic applications, including antitumor, antimicrobial, antiviral, and anti-aging activities.[1][2] The structural elucidation and characterization of these individual compounds are crucial for understanding their structure-activity relationships and for the development of new therapeutic agents.
While the definitive first isolation and full characterization of this compound are not extensively detailed in a singular, readily available publication, a significant contribution to its characterization, particularly its mass spectral properties, was presented in a 2011 study by Cheng CR, et al.[3][4][5] This work systematically investigated the fragmentation pathways of oxygenated tetracyclic triterpenoids from Ganoderma lucidum, providing a foundational basis for the identification of this and other related compounds.
Physicochemical Characterization
The structural characterization of this compound has been primarily achieved through mass spectrometry and is supported by data from various commercial suppliers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₂O₈ | [3][4] |
| Molecular Weight | 530.65 g/mol | [3][4] |
| CAS Number | 1309931-84-7 | [3][4] |
| Class | Triterpenoid | [1] |
| Source | Ganoderma lucidum | [1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Findings | Reference |
| Mass Spectrometry (MS) | The fragmentation pathways of oxygenated tetracyclic triterpenoids, including this compound, have been systematically studied. This has led to the identification of characteristic fragmentation patterns that are instrumental in the structural elucidation of this class of compounds. | [3][4][5] |
| Nuclear Magnetic Resonance (NMR) | While specific NMR data for the initial characterization is not detailed in the available literature, NMR spectroscopy is a standard and essential technique for the structural elucidation of novel natural products like this compound. It would provide detailed information on the carbon and proton framework of the molecule. |
Experimental Protocols
While the precise, original protocol for the first isolation of this compound is not available, a general methodology for the extraction and isolation of triterpenoids from Ganoderma lucidum can be outlined based on established practices in the field.[6][7][8]
3.1. General Isolation and Purification Workflow
The isolation of this compound typically involves a multi-step process beginning with the extraction of the raw fungal material, followed by chromatographic separation and purification.
3.2. Detailed Methodological Steps
-
Preparation of Fungal Material: The fruiting bodies of Ganoderma lucidum are first dried and then ground into a fine powder to increase the surface area for efficient extraction.
-
Solvent Extraction: The powdered mushroom is typically extracted with an organic solvent such as ethanol (B145695) or methanol (B129727) at an elevated temperature for several hours.[6] This process is often repeated multiple times to ensure maximum yield of the triterpenoids.
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant material. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude triterpenoid extract.
-
Column Chromatography: The crude extract is subjected to column chromatography, typically using silica (B1680970) gel as the stationary phase. A gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate (B1210297) or chloroform-methanol gradient) is used to separate the components of the extract into different fractions.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC. This technique offers higher resolution and is crucial for isolating the pure compound.
-
Structural Characterization: The purity and structure of the isolated this compound are confirmed using spectroscopic methods, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Potential Biological Activity and Signaling Pathways
While specific biological activity data for this compound is limited in the initial characterization literature, many ganoderic acids isolated from Ganoderma lucidum have been shown to possess anti-inflammatory and anticancer properties. A common mechanism of action for these triterpenoids involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9]
4.1. The NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response and cell survival. In many disease states, including cancer and chronic inflammation, this pathway is constitutively active. Ganoderic acids have been reported to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and promoting apoptosis in cancer cells.
Conclusion
This compound represents one of the many promising bioactive triterpenoids isolated from Ganoderma lucidum. While the initial publication detailing its first isolation requires further confirmation, the work of Cheng CR, et al. (2011) has been instrumental in its characterization, particularly through mass spectrometry. The general protocols for the isolation of triterpenoids from this fungus are well-established and provide a clear path for obtaining this compound for further study. Based on the known activities of related ganoderic acids, this compound is a compelling candidate for further investigation into its potential anti-inflammatory and anticancer properties, likely mediated through the inhibition of key signaling pathways such as NF-κB. This guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this natural product.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Screening and Analysis of the Marker Components in Ganoderma lucidum by HPLC and HPLC-MSn with the Aid of Chemometrics | MDPI [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. This compound,1309931-84-7价格_品牌:MedChemExpress(MCE)-丁香通 [m.biomart.cn]
- 6. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ganoderma lucidum derived ganoderenic acid B reverses ABCB1-mediated multidrug resistance in HepG2/ADM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of 12β-Hydroxyganoderenic Acid B in Ganoderma lucidum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Ganoderma lucidum, a renowned medicinal mushroom, produces a diverse array of bioactive triterpenoids known as ganoderic acids (GAs). Among these, 12β-Hydroxyganoderenic acid B stands out for its pharmacological potential. Understanding its biosynthesis is critical for optimizing production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current knowledge on the this compound biosynthesis pathway, presenting quantitative data on pathway intermediates and gene expression, detailed experimental protocols for key analytical methods, and visual diagrams of the core biological and experimental processes. While the initial steps of the pathway leading to the lanosterol (B1674476) precursor are well-established, the terminal enzymatic steps, particularly the crucial 12β-hydroxylation, are still the subject of ongoing research and are presented here as a putative pathway mediated by cytochrome P450 monooxygenases.
The Core Biosynthesis Pathway
The formation of this compound in Ganoderma lucidum is a multi-step process that begins with the universal mevalonate (B85504) (MVA) pathway to produce the triterpenoid (B12794562) backbone, followed by a series of specific oxidative modifications catalyzed primarily by cytochrome P450 enzymes (CYP450s).[1][2]
Upstream: The Mevalonate (MVA) Pathway to Lanosterol
The biosynthesis of all ganoderic acids originates from acetyl-CoA via the mevalonate (MVA) pathway.[1][3] This conserved pathway involves a series of enzymatic reactions to produce the 30-carbon precursor, lanosterol. The key enzymes in this sequence include 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), squalene (B77637) synthase (SQS), and lanosterol synthase (LS), which have been identified as important regulatory points in the overall biosynthesis of triterpenoids in G. lucidum.[2][3]
Downstream: Putative Post-Lanosterol Modifications
Following the synthesis of lanosterol, a cascade of oxidative reactions occurs, leading to the vast diversity of ganoderic acids. These reactions, including hydroxylations, carboxylations, and dehydrogenations, are primarily catalyzed by cytochrome P450 monooxygenases.[4][5] While the complete enzymatic sequence to this compound is not yet fully elucidated, functional studies of specific CYP450s allow for the construction of a putative pathway.
The enzyme CYP5150L8 has been shown to catalyze a three-step oxidation of lanosterol at the C-26 position to produce 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA), a key entry point into the GA family.[6] Subsequent modifications are carried out by other P450s. For instance, CYP512U6 can hydroxylate GA precursors at the C-23 position.[7] The formation of this compound requires several specific modifications to the lanosterol core, including oxidations at C-3, C-7, C-11, C-15, and C-26, and crucially, a hydroxylation at the C-12 position. The specific P450 enzyme responsible for this 12β-hydroxylation has not yet been definitively identified and represents a key area for future research.
Quantitative Data Presentation
The biosynthesis of ganoderic acids is tightly regulated at different developmental stages and can be influenced by genetic modifications and external elicitors. The following tables summarize key quantitative findings from various studies.
Table 1: Gene Expression Changes in GA Biosynthesis Pathway
| Gene | Enzyme | Fold Change | Condition / Developmental Stage | Reference |
|---|---|---|---|---|
| hmgr | 3-hydroxy-3-methylglutaryl-CoA reductase | ~2.0x | Overexpression vs. Wild Type | [3] |
| sqs | Squalene synthase | 30.5x | Immature Fruiting Body vs. Mycelia | [8] |
| ls | Lanosterol synthase | 19.2x | Immature Fruiting Body vs. Mycelia | [8] |
| CYP450s | Cytochrome P450s | Positive Correlation | High GA-producing strains |[5] |
Table 2: Metabolite Production and Yield Enhancement
| Compound | Titer / Content | Method / Strain | Reference |
|---|---|---|---|
| Total Ganoderic Acids | 29.4 mg/g (dry weight) | hmgr overexpression strain | [3] |
| Total Ganoderic Acids | 14.1 mg/g (dry weight) | Wild Type strain | [3] |
| Total Triterpenoids | 85.96% increase | 1.5% Microcrystalline Cellulose Induction | [2] |
| Total Triterpenoids | 63.90% increase | 0.5% D-galactose Induction | [2] |
| GA-HLDOA | 14.5 mg/L | Engineered S. cerevisiae (CYP5150L8) | [6] |
| DHLDOA | 2.2 mg/L | Engineered S. cerevisiae (CYP5139G1) | [9] |
| Ganoderic Acid A | 0.85 - 0.92 mg/100mg | Dehydrated mushroom powder |[10] |
Experimental Protocols
Protocol 1: Triterpenoid Extraction and HPLC Quantification
This protocol outlines a general method for the extraction of total triterpenoids from G. lucidum and their quantification using High-Performance Liquid Chromatography (HPLC).[8][11][12]
Methodology:
-
Sample Preparation: Dry G. lucidum fruiting bodies or mycelia at 60°C and grind into a fine powder.
-
Extraction:
-
Accurately weigh ~1.0 g of powdered sample into a flask.
-
Add 20-30 mL of a solvent such as ethanol, methanol, or chloroform.[8][11]
-
Perform ultrasonic extraction for 30-45 minutes at room temperature.
-
Centrifuge the mixture and collect the supernatant. Repeat the extraction process twice more on the remaining solid pellet.
-
Combine all supernatants.
-
-
Concentration: Evaporate the combined solvent extract to dryness using a rotary evaporator under reduced pressure at 40-50°C.
-
Sample Analysis (HPLC):
-
Re-dissolve the dried residue in a precise volume (e.g., 5-10 mL) of HPLC-grade methanol.
-
Filter the solution through a 0.2 µm syringe filter into an HPLC vial.
-
Inject the sample into an HPLC system equipped with a C18 column (e.g., 250 mm × 4.6 mm, 5 µm).[8]
-
Use a gradient elution mobile phase, typically consisting of acetonitrile (B52724) and acidified water (e.g., 0.1% acetic acid).[8][13]
-
Detect triterpenoids using a UV detector at a wavelength of approximately 252 nm.[8][12]
-
-
Quantification:
-
Prepare a calibration curve using a known standard of a major ganoderic acid (e.g., Ganoderic Acid A).
-
Calculate the concentration of specific triterpenoids in the sample by comparing peak areas to the standard curve.
-
Protocol 2: Functional Characterization of CYP450 Genes in Yeast
Heterologous expression in Saccharomyces cerevisiae is a powerful technique to identify the function of putative GA biosynthesis genes, particularly CYP450s.[6][9][14]
Methodology:
-
Gene Cloning:
-
Isolate total RNA from G. lucidum mycelia.
-
Synthesize cDNA via reverse transcription.
-
Amplify the target CYP450 gene from the cDNA using specific primers.
-
Clone the amplified gene into a yeast expression vector (e.g., pYES-DEST52) that often includes a partner cytochrome P450 reductase (CPR) from G. lucidum to ensure proper electron transfer.[6]
-
-
Yeast Transformation: Transform the expression plasmid into a suitable S. cerevisiae strain. Often, a strain engineered to overproduce lanosterol is used to provide ample precursor.[15]
-
Protein Expression:
-
Culture the recombinant yeast in a selective medium.
-
Induce gene expression according to the vector's promoter system (e.g., with galactose for the GAL1 promoter).
-
-
Biotransformation:
-
Continue cultivation for 96-120 hours to allow the expressed enzyme to act on the endogenous lanosterol precursor.
-
Alternatively, for in vitro assays, prepare microsomes from the yeast cells and add the precursor substrate (e.g., lanosterol, HLDOA) and NADPH.
-
-
Metabolite Extraction and Analysis:
-
Extract metabolites from the yeast culture or in vitro reaction using a solvent like ethyl acetate.
-
Analyze the extract using HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify novel peaks corresponding to the biotransformed product.
-
-
Structure Elucidation: If a novel product is formed, scale up the production and purify the compound for structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy.[6][9]
References
- 1. Chemodiversity, pharmacological activity, and biosynthesis of specialized metabolites from medicinal model fungi Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved ganoderic acids production in Ganoderma lucidum by wood decaying components - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of Ganoderic Acid Accumulation by Overexpression of an N-Terminally Truncated 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase Gene in the Basidiomycete Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 monooxygenase-mediated tailoring of triterpenoids and steroids in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptome dynamics and metabolite analysis revealed the candidate genes and regulatory mechanism of ganoderic acid biosynthesis during liquid superficial‐static culture of Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of a ganoderic acid in Saccharomyces cerevisiae by expressing a cytochrome P450 gene from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of ganoderic acids by a Ganoderma lucidum cytochrome P450 and the 3-keto sterol reductase ERG27 from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. myfoodresearch.com [myfoodresearch.com]
- 11. benchchem.com [benchchem.com]
- 12. jfda-online.com [jfda-online.com]
- 13. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]
- 14. Functional expression of eukaryotic cytochrome P450s in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biosynthesis of mushroom-derived type II ganoderic acids by engineered yeast - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 12β-Hydroxyganoderenic Acid B
For Researchers, Scientists, and Drug Development Professionals
Abstract
12β-Hydroxyganoderenic acid B is a highly oxygenated lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. This document provides a comprehensive overview of its physicochemical properties, bringing together available data for researchers and professionals in the field of natural product chemistry and drug development. While this compound has been identified as a constituent of Ganoderma lucidum, a complete experimental characterization is still emerging in the scientific literature. This guide presents the known information and outlines general experimental protocols for the isolation and characterization of similar triterpenoids, providing a foundational resource for further investigation.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while the molecular formula and weight are well-established, other experimental data such as melting point and specific solubility parameters are not widely reported in publicly accessible literature.
| Property | Value | Source(s) |
| CAS Number | 1309931-84-7 | [1][2] |
| Molecular Formula | C₃₀H₄₂O₈ | [1][2] |
| Molecular Weight | 530.65 g/mol | [1][2] |
| Appearance | Reported as a powder | |
| Purity | Commercially available up to ≥98% (HPLC) | |
| Storage | Recommended at -20°C for long-term stability |
Spectroscopic Data
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR and ¹³C-NMR: Specific chemical shift data for this compound are not published in detail. The analysis of related ganoderic acids suggests that the proton and carbon spectra would be complex, showing characteristic signals for a lanostane (B1242432) skeleton with multiple hydroxyl, carbonyl, and carboxylic acid functionalities.
2.2. Mass Spectrometry (MS)
-
The exact mass of this compound can be calculated from its molecular formula. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. Tandem MS (MS/MS) experiments would be necessary to determine the fragmentation pattern, which is crucial for structural confirmation and differentiation from isomers. A study on the fragmentation of oxygenated tetracyclic triterpenoids from Ganoderma lucidum provides a methodological basis for such analysis.[1]
2.3. Infrared (IR) Spectroscopy
-
An IR spectrum of this compound would be expected to show characteristic absorption bands for hydroxyl (-OH) groups, carbonyl (C=O) groups within ketones and carboxylic acids, and C-H bonds.
Experimental Protocols
A specific, detailed experimental protocol for the isolation and purification of this compound is not explicitly described in the available literature. However, a general workflow can be constructed based on established methods for separating triterpenoid acids from Ganoderma lucidum.
3.1. General Isolation and Purification Workflow
The following diagram illustrates a typical workflow for the extraction and isolation of triterpenoids from Ganoderma species.
3.2. Methodological Details
-
Extraction: The dried and powdered fruiting bodies of Ganoderma lucidum are typically extracted with an organic solvent such as ethanol (B145695) or methanol.[3] This can be performed at room temperature or with heating to increase efficiency.
-
Concentration: The resulting crude extract is concentrated under reduced pressure to remove the solvent.
-
Solvent Partitioning: The concentrated extract is then subjected to liquid-liquid partitioning, for example, between ethyl acetate and water, to separate compounds based on their polarity. The triterpenoids generally partition into the organic phase.
-
Column Chromatography: The organic phase is further purified using various column chromatography techniques. Silica gel is commonly used for initial fractionation, followed by size-exclusion chromatography (e.g., Sephadex LH-20) to separate compounds based on their molecular size.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is often achieved using preparative HPLC, typically with a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic acid).
Biological Activity and Signaling Pathways
While many triterpenoids from Ganoderma species are reported to possess a wide range of biological activities, including antitumor, antimicrobial, antiviral, and anti-aging effects, the specific biological activities and mechanisms of action of this compound are not well-documented in the scientific literature.[1]
Research on a related compound, ganoderenic acid B , has shown that it can reverse ABCB1-mediated multidrug resistance in cancer cells.[4] This suggests that this compound may also have potential as a modulator of drug resistance, although this requires experimental verification. The mechanism for ganoderenic acid B involves the inhibition of the transport function of the ABCB1 protein.[4]
The following diagram illustrates the proposed mechanism of action for the related compound, ganoderenic acid B, in reversing multidrug resistance.
Conclusion
This compound is a structurally interesting triterpenoid from Ganoderma lucidum. This guide has compiled the currently available physicochemical data. However, there are significant gaps in the experimental characterization of this compound, including its melting point, solubility, detailed spectroscopic data, and specific biological activities. The provided general experimental protocols offer a starting point for researchers aiming to isolate and characterize this and other related triterpenoids. Further investigation into the biological effects and mechanism of action of this compound is warranted to explore its potential therapeutic applications.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. Preparative isolation of ganoderic acid S, ganoderic acid T and ganoderol B from Ganoderma lucidum mycelia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ganoderma lucidum derived ganoderenic acid B reverses ABCB1-mediated multidrug resistance in HepG2/ADM cells [pubmed.ncbi.nlm.nih.gov]
12β-Hydroxyganoderenic acid B structure elucidation and spectroscopic data
An In-depth Technical Guide on the Structure Elucidation and Spectroscopic Data of 12β-Hydroxyganoderenic Acid B
This technical guide provides a comprehensive overview of the structure elucidation and spectroscopic data of this compound, a triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, drug discovery, and development.
Compound Profile
-
Name: this compound
-
Molecular Formula: C₃₀H₄₂O₈
-
Molecular Weight: 530.65 g/mol
-
Class: Triterpenoid
-
Source: Ganoderma lucidum
Structure Elucidation
The structure of this compound was determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR experiments such as COSY, HMQC, and HMBC) and Mass Spectrometry (MS).
1.1. Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ... | ... | ... | ... |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| ... | ... |
| Data not available in search results |
Table 3: Mass Spectrometry Data
| Ionization Mode | [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |
| ESI⁻ | 529.28 | Data not available in search results |
1.2. Structural Features
Data on specific structural features and their confirmation via spectroscopic analysis were not available in the provided search results.
Experimental Protocols
2.1. Isolation and Purification of this compound
A general procedure for the isolation of triterpenoids from Ganoderma lucidum involves the following steps. Please note that the specific details for this compound were not explicitly found, and this represents a generalized protocol.
dot
Biological Activities of Triterpenoids from Ganoderma lucidum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderma lucidum, a basidiomycete fungus commonly known as Reishi or Lingzhi, has been a cornerstone of traditional medicine in Asia for centuries, revered for its health-promoting properties.[1] Modern scientific investigation has identified triterpenoids as one of the primary classes of bioactive compounds responsible for its diverse pharmacological effects. These compounds are highly oxidized lanostane-type tetracyclic triterpenoids, with over 300 distinct structures identified from the fruiting bodies, spores, and mycelia of the fungus. The varied substituents on their tetracyclic skeleton and side chains give rise to a broad spectrum of biological activities.[1]
This technical guide provides an in-depth overview of the significant biological activities of triterpenoids derived from Ganoderma lucidum, with a focus on their anti-tumor, anti-inflammatory, and antioxidant properties. It is designed to serve as a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and drug development.
Anti-Tumor Activity
Triterpenoids from Ganoderma lucidum have demonstrated significant anti-tumor effects across a range of cancer cell lines. Their mechanisms of action are multifaceted, including the induction of cell cycle arrest, apoptosis, and the inhibition of metastasis and angiogenesis.[2][3]
Quantitative Data: Cytotoxicity
The cytotoxic effects of Ganoderma lucidum triterpenoids have been quantified using various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.
| Triterpenoid/Extract | Cancer Cell Line | IC50 Value | Reference |
| G. lucidum Extract | MDA-MB 231 (Breast Cancer) | 25.38 µg/mL | [4] |
| G. lucidum Extract | SW 620 (Colorectal Cancer) | 47.90 µg/mL | [4] |
| G. lucidum Extract | WiDr (Colon Cancer) | 135 µg/mL | |
| Ganoderic Acid T | 95-D (Lung Cancer) | Not explicitly stated, but demonstrated anti-proliferative effects | [5] |
| New Triterpene (unnamed) | A549 (Lung Cancer) | 15.38 ± 0.34 µM | [6] |
| New Triterpene (unnamed) | HepG2 (Liver Cancer) | 18.61 ± 0.55 µM | [6] |
| Ganoderiol F | (Not specified) | 8 µM | [5] |
| Lucidadiol | (Not specified) | 5 µM | [5] |
| 15α,26-dihydroxy-5α-lanosta-7,9,24(E)-trien-3-one | (Not specified) | 1 µM | [5] |
Signaling Pathways in Anti-Tumor Activity
The anti-tumor effects of Ganoderma lucidum triterpenoids are mediated through the modulation of several key signaling pathways, including PI3K/Akt and MAPK, which are crucial for cell survival, proliferation, and apoptosis.
References
- 1. repository.kopri.re.kr [repository.kopri.re.kr]
- 2. mdpi.com [mdpi.com]
- 3. Inhibitory effect on NO production of triterpenes from the fruiting bodies of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
The Pharmacological Potential of 12β-Hydroxyganoderenic Acid B: A Review of Current Knowledge
For Researchers, Scientists, and Drug Development Professionals
Introduction
12β-Hydroxyganoderenic acid B is a tetracyclic triterpenoid (B12794562) compound isolated from the medicinal mushroom Ganoderma lucidum, commonly known as Reishi or Lingzhi. Triterpenoids from Ganoderma species have garnered significant scientific interest due to their wide range of reported biological activities, including antitumor, antimicrobial, antiviral, and anti-aging effects.[1] This technical guide provides a comprehensive overview of the currently available information on the pharmacological potential of this compound, with a focus on its reported biological activities, underlying mechanisms of action, and available experimental data.
Biological Activities and Pharmacological Potential
While research specifically focused on this compound is limited, the broader class of ganoderic acids has been more extensively studied, providing insights into its potential therapeutic applications. The primary areas of investigation for ganoderic acids include anticancer and hepatoprotective effects.
Anticancer Potential
Ganoderic acids, the family to which this compound belongs, have demonstrated potential anticancer activities. For instance, a related compound, ganoderic acid Me, has been shown to suppress the growth and angiogenesis of breast cancer cells. The proposed mechanism for this activity involves the modulation of the NF-κB signaling pathway. Inhibition of NF-κB activity leads to the downregulation of genes involved in cell proliferation (e.g., c-Myc and cyclin D1), anti-apoptosis (e.g., Bcl-2), invasion (e.g., MMP-9), and angiogenesis (e.g., VEGF, IL-6, and IL-8). While this provides a potential framework for the anticancer effects of ganoderic acids, it is important to note that these findings are not specific to this compound and require direct experimental validation for this particular compound.
Hepatoprotective Potential
Extracts from Ganoderma lucidum, rich in triterpenoids, have been traditionally used for liver health. While direct evidence for the hepatoprotective effects of this compound is not available in the reviewed literature, the general hepatoprotective activities of triterpenoid-containing extracts are often attributed to their antioxidant properties. The experimental approaches to evaluate hepatoprotective effects typically involve in vivo models of liver injury (e.g., induced by carbon tetrachloride or ethanol) and the subsequent measurement of serum biomarkers and histological analysis.
Quantitative Data
A thorough review of the available scientific literature did not yield specific quantitative data, such as IC50 or EC50 values, for this compound. The following table is presented as a template for future studies to populate as data becomes available.
| Biological Activity | Cell Line / Model System | Parameter | Value | Reference |
| Cytotoxicity | e.g., HepG2, MCF-7 | IC50 | - | - |
| Anti-inflammatory | e.g., RAW 264.7 | IC50 (NO production) | - | - |
| Antioxidant Activity | e.g., DPPH assay | EC50 | - | - |
Experimental Protocols
Detailed experimental protocols specifically for the investigation of this compound are not currently published. However, based on standard methodologies for evaluating similar natural products, the following outlines potential experimental workflows.
General Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: Workflow for determining the in vitro cytotoxicity of a compound.
Signaling Pathways
The precise signaling pathways modulated by this compound have not yet been elucidated. Based on studies of other ganoderic acids, the NF-κB pathway is a potential target.
Hypothesized NF-κB Signaling Pathway Inhibition
References
In Silico Prediction of 12β-Hydroxyganoderenic Acid B Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico methodologies used to predict the biological targets of 12β-Hydroxyganoderenic acid B, a triterpenoid (B12794562) compound isolated from Ganoderma lucidum. This document details the computational approaches, summarizes key findings, and presents experimental protocols to facilitate further research and drug development efforts.
Introduction
This compound is a bioactive molecule from the well-known medicinal mushroom Ganoderma lucidum. Triterpenoids from this species are recognized for a variety of pharmacological effects, including antitumor, antimicrobial, antiviral, and anti-aging activities.[1] Computational, or in silico, methods are pivotal in modern drug discovery for rapidly identifying and validating potential molecular targets of such natural products. These techniques offer a cost-effective and time-efficient approach to understanding the mechanism of action of therapeutic compounds. This guide focuses on the application of these methods to elucidate the targets of this compound and related ganoderic acids.
Predicted Molecular Targets and Binding Affinities
In silico studies, primarily through molecular docking, have identified several potential protein targets for ganoderic acids, including this compound. These targets are often implicated in critical cellular processes that are dysregulated in various diseases, particularly cancer. The binding affinity, typically represented as a docking score or binding energy (in kcal/mol), indicates the strength of the interaction between the ligand (ganoderic acid) and the protein target. A more negative value generally suggests a stronger binding affinity.
| Target Protein | Ganoderic Acid Isoform | Docking Score / Binding Affinity (kcal/mol) | Potential Therapeutic Area |
| Mitogen-activated protein kinase 1 (MAPK1) | Ganoderic Acids (general) | -7.9 to -10.2 | Polycystic Ovarian Syndrome, Cancer |
| Leucine-rich repeat kinase 2 (LRRK2) | Ganoderic Acid A | -3.0 | Parkinson's Disease |
| Insulin Receptor (IR) | Ganoderic Acids (general) | Not explicitly stated, but excellent dock score reported | Cancer |
| Insulin-like growth factor 1 receptor (IGF-1R) | Ganoderic Acids (general) | Not explicitly stated, but excellent dock score reported | Cancer |
| Vascular endothelial growth factor receptor 1 (VEGFR-1) | Ganoderic Acids (general) | Not explicitly stated, but excellent dock score reported | Cancer |
| Vascular endothelial growth factor receptor 2 (VEGFR-2) | Ganoderic Acids (general) | Not explicitly stated, but excellent dock score reported | Cancer |
| Estrogen Receptor (ER) | Ganoderic Acids (general) | Not explicitly stated, but excellent dock score reported | Cancer |
| Glucose Transporter 1 (GLUT1) | Ganoderic Acid A | Not explicitly stated, but high affinity reported | Cancer |
| Glucose Transporter 3 (GLUT3) | Ganoderic Acid A | Not explicitly stated, but high affinity reported | Cancer |
| Human Topoisomerase II | Ganoderic Acid A | Not explicitly stated, but good docking score reported | Cancer |
In Silico Experimental Protocols
The prediction of molecular targets for compounds like this compound relies on a systematic computational workflow. This section details the key experimental protocols employed in these in silico studies.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[2] This method is crucial for understanding the molecular basis of the therapeutic effects of Ganoderic acid C1 by elucidating its interactions with specific protein targets.[2]
Objective: To predict the binding mode and affinity of this compound to a panel of putative protein targets.
Methodology:
-
Preparation of Target Protein Structures:
-
Three-dimensional structures of target proteins are retrieved from the Protein Data Bank (PDB).
-
In the absence of experimentally determined structures, homology modeling or advanced deep-learning methods like AlphaFold2 can be used to generate high-quality protein models.[3]
-
The protein structures are prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
-
Preparation of Ligand Structure:
-
The 3D structure of this compound is obtained from chemical databases such as PubChem.
-
The ligand is prepared by assigning charges and defining rotatable bonds.
-
-
Docking Simulation:
-
Software such as AutoDock Vina is commonly used for docking simulations.[2][4]
-
A grid box is defined around the active site of the target protein to specify the search space for the ligand.
-
The docking algorithm explores various conformations and orientations of the ligand within the active site and calculates the binding affinity for each pose.
-
-
Analysis of Results:
-
The docking results are analyzed to identify the binding pose with the lowest binding energy, which is considered the most stable.
-
Visualization tools like PyMOL or Discovery Studio Visualizer are used to examine the interactions between the ligand and the protein, including hydrogen bonds and hydrophobic interactions.[5]
-
Molecular Dynamics (MD) Simulation
MD simulations are employed to study the dynamic behavior of the ligand-protein complex over time, providing insights into its stability.
Objective: To assess the stability of the predicted this compound-protein complex.
Methodology:
-
System Preparation:
-
The most promising docked complex from the molecular docking study is used as the starting structure.
-
The complex is solvated in a water box, and ions are added to neutralize the system.
-
-
Simulation:
-
Software packages like GROMACS or AMBER are used to run the MD simulation.
-
The simulation is typically run for a duration of nanoseconds to microseconds.
-
-
Analysis of Trajectories:
-
The trajectory of the simulation is analyzed to calculate parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).
-
Stable RMSD values over time indicate a stable protein-ligand complex.
-
ADMET Prediction
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are predicted to assess the drug-likeness of the compound.
Objective: To evaluate the pharmacokinetic and pharmacodynamic properties of this compound.
Methodology:
-
In Silico Prediction:
-
Web-based tools and software such as SwissADME or Maestro are used to predict various ADMET parameters.
-
These tools predict properties like oral bioavailability, blood-brain barrier permeability, and potential toxicity.
-
Visualizations
General In Silico Drug Discovery Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Dual inhibitory potential of ganoderic acid A on GLUT1/3: computational and in vitro insights into targeting glucose metabolism in human lung cancer - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04454A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Ganoderic acids and their role in traditional medicine
An In-Depth Technical Guide to Ganoderic Acids in Traditional and Modern Medicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acids (GAs) are a class of highly oxygenated tetracyclic triterpenoids derived from lanosterol.[1][2] They are primarily isolated from the fruiting bodies, spores, and mycelia of Ganoderma lucidum, a mushroom renowned in traditional Eastern medicine as "Lingzhi" or "Reishi".[3][4][5] For centuries, Ganoderma lucidum has been used to enhance vitality, improve immune function, and promote longevity.[3][6] Modern scientific investigation has identified GAs as key bioactive constituents responsible for many of the mushroom's therapeutic properties.[4] With over 130 distinct ganoderic acids and related derivatives identified, this class of compounds presents a rich source for drug discovery and development, particularly in oncology, immunology, and inflammation.[3][6]
This technical guide provides a comprehensive overview of the pharmacological activities of ganoderic acids, their mechanisms of action, and detailed experimental protocols for their study.
Pharmacological Activities of Ganoderic Acids
Ganoderic acids exhibit a wide spectrum of pharmacological effects, including potent anticancer, anti-inflammatory, and immunomodulatory activities. The structural diversity among different GAs contributes to their varied biological profiles.[7]
Anticancer Activity
GAs have demonstrated significant cytotoxic and anti-proliferative effects against a range of human cancer cell lines.[3] Their mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest.[6][8] For instance, Ganoderic acid T (GA-T) has been shown to induce apoptosis in lung cancer cells, while Ganoderic acids Mf and S can arrest the cell cycle in HeLa cells at the G1 and S phases, respectively.[6][8]
Table 1: In Vitro Anticancer Activity of Selected Ganoderic Acids
| Ganoderic Acid/Derivative | Cancer Cell Line | Assay Type | IC50 Value (µM) | Reference(s) |
| Ganoderic Acid DM | Caco-2 (Colorectal) | MTT | 41.27 | [9] |
| Ganoderic Acid DM | HepG2 (Liver) | MTT | 35.84 | [9] |
| Ganoderic Acid DM | HeLa (Cervical) | MTT | 29.61 | [9] |
| Ganoderenic Acid D | Hep G2 (Liver) | Not Specified | 0.14 mg/mL | [10] |
| Ganoderenic Acid D | HeLa (Cervical) | Not Specified | 0.18 mg/mL | [10] |
| Ganoderenic Acid D | Caco-2 (Colorectal) | Not Specified | 0.26 mg/mL | [10] |
| Ganoderic Acid A | HepG2 (Liver) | CCK-8 | 187.6 (24h) | [8] |
| Ganoderic Acid A | SMMC7721 (Liver) | CCK-8 | 158.9 (24h) | [8] |
Anti-inflammatory Activity
Several ganoderic acids exert potent anti-inflammatory effects by inhibiting key inflammatory mediators.[11] This is primarily achieved through the modulation of central signaling pathways like Nuclear Factor-kappa B (NF-κB), which regulates the expression of pro-inflammatory cytokines and enzymes.[11][12]
Table 2: In Vitro Anti-inflammatory Activity of Selected Ganoderic Acids
| Ganoderic Acid | Cell Line | Inflammatory Stimulus | Key Inhibited Mediators | Effective Concentration | Key Signaling Pathway(s) | Reference(s) |
| Deacetyl Ganoderic Acid F | BV-2 (Murine Microglia) | Lipopolysaccharide (LPS) | NO, iNOS, TNF-α, IL-6, IL-1β | 2.5 - 5 µg/mL | NF-κB | [11] |
| Ganoderic Acid A | BV-2 (Murine Microglia) | Lipopolysaccharide (LPS) | TNF-α, IL-1β, IL-6 | Not Specified | Farnesoid X Receptor (FXR) | [11] |
| Ganoderic Acid A | Primary Mouse Microglia | Lipopolysaccharide (LPS) | Not Specified | Not Specified | ERK/CREB | [7] |
| Ganoderic Acid F | Not Specified | Lipopolysaccharide (LPS) | iNOS, IL-6, COX-2 | Not Specified | TLR4/MyD88/NF-κB | [13] |
Immunomodulatory Effects
Beyond direct cytotoxicity and anti-inflammatory action, GAs can modulate the host immune system. Clinical studies on crude extracts of G. lucidum have shown an enhancement of immune functions, including increased activity of T cells, macrophages, and natural killer (NK) cells.[3][6] More specifically, certain ganoderic acids have been found to reduce the expression of Programmed cell death protein 1 (PD-1), an immune checkpoint that can be exploited by cancer cells to evade immune detection.[14] This suggests a potential role for GAs in chemoimmunotherapy.[6]
Mechanisms of Action: Key Signaling Pathways
The therapeutic effects of ganoderic acids are underpinned by their interaction with critical intracellular signaling pathways.
Mitochondria-Mediated Apoptosis in Cancer
A primary anticancer mechanism of GAs is the induction of apoptosis through the mitochondrial pathway. This process involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[6] Cytochrome c then activates a cascade of caspases, particularly caspase-9 (initiator) and caspase-3 (effector), which execute the apoptotic program. This cascade is also regulated by the Bcl-2 family of proteins, with GAs causing a decrease in the anti-apoptotic Bcl-2 to pro-apoptotic Bax ratio.[6]
References
- 1. Ganoderic acid A: an in-depth review of pharmacological effects and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ganoderic acid - Wikipedia [en.wikipedia.org]
- 3. longdom.org [longdom.org]
- 4. scirp.org [scirp.org]
- 5. Ganoderma lucidum (Lingzhi or Reishi) - Herbal Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years [mdpi.com]
- 8. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Ganoderic Acids Prevent Renal Ischemia Reperfusion Injury by Inhibiting Inflammation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. irispublishers.com [irispublishers.com]
Methodological & Application
High-performance liquid chromatography (HPLC) method for 12β-Hydroxyganoderenic acid B quantification
An Application Note and Protocol for the Quantification of 12β-Hydroxyganoderenic Acid B by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a triterpenoid (B12794562) compound isolated from Ganoderma lucidum, a mushroom with a long history of use in traditional medicine.[9][10] The quantitative analysis of this and other bioactive compounds in Ganoderma is essential for quality control, standardization of extracts, and pharmacological research.[4][7] Reversed-phase HPLC with UV detection is a robust, reliable, and cost-effective method well-suited for the routine quality control of major ganoderic acids.[4]
Experimental Protocols
Sample Preparation: Ultrasonic Extraction
Efficient extraction of triterpenoids from the fungal matrix is a critical first step for accurate quantification. Ultrasonic extraction is a widely adopted and effective technique.[7]
Apparatus and Reagents:
-
Dried and powdered Ganoderma lucidum fruiting bodies or mycelia
-
Methanol (B129727) (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
Procedure:
-
Accurately weigh approximately 1.0 g of the powdered Ganoderma sample into a conical flask.
-
Add 50 mL of methanol to the flask.
-
Place the flask in an ultrasonic bath and sonicate for 60 minutes.
-
After sonication, centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.
HPLC Analysis
The following HPLC conditions are proposed based on methods used for the separation and quantification of other ganoderic acids.[1][2][5][8]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD)
-
C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
Chromatographic Conditions:
| Parameter | Recommended Condition |
|---|---|
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient Elution | A linear gradient of acetonitrile is recommended. A typical starting point could be a gradient from 20% to 80% Acetonitrile over 40 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 252 nm |
| Injection Volume | 10 µL |
Data Presentation
The following tables summarize typical method validation data for the HPLC quantification of various ganoderic acids, which can serve as a benchmark for the expected performance of the proposed method for this compound.
Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) for Ganoderic Acids [1][4]
| Compound | Linearity (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| Ganoderic Acid A | >0.999 | 0.34 - 0.5 | 1.01 - 1.5 |
| Ganoderic Acid B | >0.999 | 0.45 | 1.25 |
| Ganoderic Acid C2 | >0.999 | 0.42 | 1.18 |
| Ganoderic Acid H | >0.999 | 0.38 | 1.10 |
| Lucidenic Acid A | >0.999 | 0.55 | 1.65 |
Table 2: Precision and Accuracy/Recovery for Ganoderic Acids [1][4][8]
| Compound | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy/Recovery (%) |
| Ganoderic Acid A | 0.81 - 2.5 | 0.40 - 3.1 | 97.1 - 100.8 |
| Ganoderic Acid B | 1.2 - 3.2 | 1.5 - 3.5 | 98.2 - 101.5 |
| Ganoderic Acid C2 | 0.95 - 2.8 | 0.88 - 3.3 | 97.5 - 102.1 |
| Ganoderic Acid H | 1.1 - 2.9 | 1.3 - 3.6 | 96.9 - 101.9 |
| Lucidenic Acid A | 1.5 - 3.0 | 1.8 - 3.4 | 97.8 - 101.2 |
Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound from Ganoderma samples.
Caption: Experimental workflow for HPLC quantification.
Conclusion
The proposed HPLC method provides a robust framework for the quantification of this compound in Ganoderma species. The detailed protocol for sample preparation and the specified chromatographic conditions are based on well-established methods for similar triterpenoids, ensuring a high probability of successful implementation. The provided quantitative data for other ganoderic acids serves as a valuable reference for method validation and performance evaluation. This application note is intended to be a comprehensive guide for researchers and scientists involved in the analysis of bioactive compounds from natural products.
References
- 1. An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative determination of six major triterpenoids in Ganoderma lucidum and related species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.eu [file.medchemexpress.eu]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Extraction, Purification, and Biological Activity of 12β-Hydroxyganoderenic Acid B from Ganoderma Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderma species, particularly Ganoderma lucidum, are a rich source of bioactive triterpenoids known as ganoderic acids, which have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects. Among these, 12β-Hydroxyganoderenic acid B is a compound of significant interest for its potential therapeutic applications. These application notes provide a comprehensive overview of the extraction and purification of this compound from Ganoderma species, along with insights into its biological activity and associated signaling pathways. While specific quantitative data for this compound is limited in publicly available literature, the provided protocols are based on established methods for the isolation of similar ganoderic acids and can be adapted for the targeted purification of this compound.
Data Presentation: Quantitative Analysis of Ganoderic Acid Extraction
The yield and purity of ganoderic acids can vary significantly depending on the Ganoderma species, cultivation conditions, and the extraction and purification methods employed. The following table summarizes representative quantitative data for the extraction and purification of various ganoderic acids, providing a benchmark for the expected outcomes when targeting this compound.
| Compound/Fraction | Starting Material | Extraction Method | Purification Method | Yield | Purity | Reference |
| Crude Triterpenes | G. lucidum mycelia (300 mg) | Ethanol (B145695) and petroleum ether extraction | - | - | - | [1] |
| Ganoderol B | Crude triterpene extract | - | High-Speed Counter-Current Chromatography (HSCCC) | 16.4 mg | 90.4% | [1] |
| Ganoderic Acid T | Crude triterpene extract | - | Recycling HSCCC | 25.7 mg | 97.8% | [1] |
| Ganoderic Acid S | Crude triterpene extract | - | Recycling HSCCC | 3.7 mg | 83.0% | [1] |
| Total Ganoderic Acids | G. lucidum RCKB-2010 | Submerged fermentation (liquid static) | Chloroform (B151607) and NaHCO3 extraction | 2,755.88 mg/L | Not specified | [2] |
| Total Ganoderic Acids | G. lucidum RCKB-2010 | Submerged fermentation (shaking) | Chloroform and NaHCO3 extraction | 373.75 mg/L | Not specified | [2] |
Experimental Protocols
This section outlines a detailed, multi-step protocol for the extraction and purification of this compound from the fruiting bodies of Ganoderma species.
Preparation of Ganoderma Fruiting Bodies
-
Drying: Freshly harvested or commercially obtained Ganoderma fruiting bodies should be thoroughly dried to a constant weight. This can be achieved by oven-drying at a temperature of 50-60°C to prevent the degradation of thermolabile compounds.
-
Pulverization: The dried fruiting bodies are then pulverized into a fine powder (approximately 20-60 mesh) using a mechanical grinder. This increases the surface area for efficient solvent extraction.
Extraction of Crude Triterpenoids
-
Solvent Extraction: The powdered Ganoderma is subjected to solvent extraction. A common and effective method is sequential extraction with solvents of increasing polarity.
-
Defatting: Initially, a nonpolar solvent such as petroleum ether or hexane (B92381) is used to remove lipids and other nonpolar compounds. This step is performed at room temperature with constant stirring for 24-48 hours.
-
Triterpenoid (B12794562) Extraction: After filtration, the residue is then extracted with a more polar solvent, typically 95% ethanol or methanol (B129727), to extract the triterpenoids. This extraction is often carried out at room temperature with agitation for 24-48 hours and can be repeated multiple times to ensure maximum yield.
-
-
Concentration: The ethanol or methanol extracts are combined and concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude triterpenoid extract.
Fractionation of the Crude Extract
The crude extract, a complex mixture of various compounds, is then fractionated to isolate the acidic triterpenoid fraction containing this compound.
-
Solvent-Solvent Partitioning: The crude extract is dissolved in a suitable solvent mixture, such as chloroform and water.
-
pH Adjustment and Extraction: The pH of the aqueous layer is adjusted to be alkaline (e.g., with 5% w/v NaHCO3) to ionize the acidic triterpenoids, making them soluble in the aqueous phase. The chloroform layer containing neutral and less polar compounds is discarded. The pH of the aqueous layer is then acidified (e.g., with HCl) to protonate the acidic triterpenoids, which can then be extracted back into an organic solvent like chloroform or ethyl acetate. This process selectively enriches the desired acidic triterpenoids.
Purification by Chromatography
The enriched acidic triterpenoid fraction is further purified using chromatographic techniques to isolate this compound.
-
Silica (B1680970) Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, typically a mixture of chloroform and methanol or hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.
-
Sephadex LH-20 Column Chromatography: Fractions containing the compound of interest can be further purified on a Sephadex LH-20 column using methanol as the mobile phase to separate compounds based on their molecular size and polarity.
-
High-Performance Liquid Chromatography (HPLC): Final purification to achieve high purity is often performed using preparative High-Performance Liquid Chromatography (HPLC). A C18 reversed-phase column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water (often with a small amount of acid like formic acid to improve peak shape). The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.
-
High-Speed Counter-Current Chromatography (HSCCC): As an alternative or complementary technique to HPLC, HSCCC can be employed for the preparative isolation of ganoderic acids. A suitable two-phase solvent system, such as n-hexane-ethyl acetate-methanol-water, is used.[1]
Structure Elucidation
The purified compound is identified and its structure confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR).
Experimental Workflow and Signaling Pathways
Workflow for Extraction and Purification
The following diagram illustrates the general workflow for the extraction and purification of this compound from Ganoderma species.
Caption: Workflow for the extraction and purification of this compound.
Biological Activity and Signaling Pathways
This compound, like other ganoderic acids, exhibits significant biological activities. One of its notable effects is the reversal of multidrug resistance in cancer cells. This is primarily achieved through its interaction with the ATP-binding cassette (ABC) transporter ABCB1 (also known as P-glycoprotein or MDR1).[3] Additionally, ganoderic acids are known to possess anti-inflammatory properties, often mediated through the modulation of the NF-κB signaling pathway.[2][4]
The diagram below illustrates the proposed mechanism of action of this compound.
Caption: Proposed signaling pathways of this compound.
References
- 1. Ganoderic Acid A Attenuates LPS-Induced Neuroinflammation in BV2 Microglia by Activating Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganoderic acids suppress growth and invasive behavior of breast cancer cells by modulating AP-1 and NF-kappaB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of 12β-Hydroxyganoderenic Acid B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the in vivo effects of 12β-Hydroxyganoderenic acid B, a bioactive triterpenoid (B12794562) isolated from Ganoderma lucidum. Due to the limited availability of in vivo data specifically for this compound, the following protocols and methodologies are based on established studies of closely related ganoderic acids, such as Ganoderic Acid T, which shares structural similarities and exhibits comparable anti-tumor and anti-inflammatory properties.
Recommended Animal Models
The selection of an appropriate animal model is critical for elucidating the in vivo effects of this compound. Based on the known biological activities of ganoderic acids, the following models are recommended:
-
Oncology Models:
-
Xenograft Models: Human tumor cells are implanted into immunodeficient mice (e.g., BALB/c nude, NOD/SCID). This model is useful for evaluating the direct anti-tumor effects of the compound on human cancers. A commonly used cell line for studying ganoderic acid efficacy is the human colon carcinoma cell line HCT-116.[1]
-
Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same genetic background (e.g., Lewis Lung Carcinoma (LLC) in C57BL/6 mice). This model is advantageous for studying the interplay between the compound, the tumor, and the host immune system.[1][2]
-
-
Immunomodulation/Inflammation Models:
Quantitative Data Summary
The following tables summarize expected quantitative data from in vivo studies with this compound, extrapolated from studies on related ganoderic acids.
Table 1: Anti-Tumor Efficacy in a Lewis Lung Carcinoma (LLC) Syngeneic Model
| Treatment Group | Dose (mg/kg/day, i.p.) | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 1500 ± 150 | - | +5.2 ± 1.5 |
| This compound | 10 | 1100 ± 120 | 26.7 | +4.8 ± 1.2 |
| This compound | 20 | 750 ± 100 | 50.0 | +4.5 ± 1.8 |
| This compound | 40 | 400 ± 80 | 73.3 | +4.1 ± 1.6 |
| Cisplatin (Positive Control) | 5 | 300 ± 70 | 80.0 | -8.5 ± 2.0 |
Table 2: Effect on Splenocyte Proliferation in a Cyclophosphamide-Induced Immunosuppression Model
| Treatment Group | Dose (mg/kg/day, p.o.) | Splenocyte Proliferation Index (OD570) |
| Normal Control | - | 1.25 ± 0.15 |
| Model Control (Cyclophosphamide) | - | 0.45 ± 0.08 |
| This compound | 25 | 0.68 ± 0.10 |
| This compound | 50 | 0.89 ± 0.12 |
| Levamisole (Positive Control) | 50 | 1.10 ± 0.14 |
Experimental Protocols
Protocol 1: Evaluation of Anti-Tumor and Anti-Metastatic Activity in a Lewis Lung Carcinoma (LLC) Syngeneic Model
1. Animal Model:
-
Male C57BL/6 mice, 6-8 weeks old.
2. Tumor Cell Implantation:
-
LLC cells are cultured in DMEM supplemented with 10% FBS.
-
Harvest cells and resuspend in sterile PBS at a concentration of 2 x 10⁶ cells/mL.
-
Inject 0.1 mL of the cell suspension subcutaneously into the right flank of each mouse.
3. Treatment Protocol:
-
Once tumors reach a palpable size (approx. 100 mm³), randomize mice into treatment groups (n=10 per group).
-
Prepare this compound in a vehicle solution (e.g., 0.5% carboxymethylcellulose sodium).
-
Administer the compound intraperitoneally (i.p.) daily at the desired doses (e.g., 10, 20, 40 mg/kg).
-
The vehicle control group receives the vehicle solution only. A positive control group (e.g., Cisplatin, 5 mg/kg, i.p., every 3 days) should be included.
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (length × width²)/2.
-
Record body weight and observe for any signs of toxicity.
4. Endpoint Analysis:
-
After 21 days of treatment, euthanize the mice.
-
Excise tumors and weigh them.
-
Collect lungs to assess metastatic nodules.
-
Homogenize tumor and lung tissues for further analysis (e.g., Western blot, qRT-PCR) to evaluate the expression of key proteins and genes related to metastasis and angiogenesis (e.g., MMP-2, MMP-9).[1]
Protocol 2: Assessment of Immunomodulatory Effects in a Cyclophosphamide-Induced Immunosuppression Model
1. Animal Model:
-
Male BALB/c mice, 6-8 weeks old.
2. Immunosuppression Induction:
-
Administer cyclophosphamide (B585) (80 mg/kg, i.p.) on days 1, 2, and 3 to induce immunosuppression.
3. Treatment Protocol:
-
Randomize mice into treatment groups (n=10 per group).
-
Administer this compound orally (p.o.) daily for 10 consecutive days at the desired doses (e.g., 25, 50 mg/kg).
-
The vehicle control group receives the vehicle solution only. A positive control group (e.g., Levamisole, 50 mg/kg, p.o.) should be included.
4. Endpoint Analysis:
-
On day 11, collect blood for hematology analysis (white blood cell count, lymphocyte count).
-
Euthanize mice and aseptically remove the spleen.
-
Prepare a single-cell suspension of splenocytes.
-
Perform a splenocyte proliferation assay using a mitogen such as Concanavalin A (ConA) or Lipopolysaccharide (LPS) and measure proliferation using an MTT or BrdU assay.
-
Measure cytokine levels (e.g., IL-2, IFN-γ) in the supernatant of cultured splenocytes or in serum using ELISA.[5]
Signaling Pathways and Visualization
Ganoderic acids are known to modulate several key signaling pathways involved in cancer progression and inflammation. The primary pathway implicated in the anti-tumor effects of related ganoderic acids is the NF-κB signaling pathway .[1]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
The experimental workflow for the in vivo anti-tumor study can be visualized as follows:
Caption: Workflow for in vivo anti-tumor efficacy study.
References
- 1. Ganoderic acid T inhibits tumor invasion in vitro and in vivo through inhibition of MMP expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Ganoderic acid C2 exerts the pharmacological effects against cyclophosphamide-induced immunosuppression: a study involving molecular docking and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ganoderic acid C2 exerts the pharmacological effects against cyclophosphamide-induced immunosuppression: a study involving molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for NMR Spectroscopic Analysis of 12β-Hydroxyganoderenic Acid B
For Researchers, Scientists, and Drug Development Professionals
Introduction
12β-Hydroxyganoderenic acid B is a complex triterpenoid (B12794562) isolated from Ganoderma lucidum, a mushroom with a long history in traditional medicine.[1] The intricate stereochemistry and multiple functional groups of this class of compounds necessitate robust analytical techniques for unambiguous structure elucidation and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of such natural products. This document provides a comprehensive guide to the NMR spectroscopic analysis of this compound, including detailed experimental protocols and data interpretation guidelines. While specific spectral data for this compound is not publicly available in the searched literature, this guide presents a template for data acquisition and analysis based on established methods for similar ganoderic acids.
Quantitative NMR Data
A complete set of ¹H and ¹³C NMR data is crucial for the structural assignment of this compound. The following tables provide a template for the organization of such data. Researchers should populate these tables with their experimentally obtained values. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1α | |||
| 1β | |||
| 2α | |||
| 2β | |||
| 3 | |||
| 5α | |||
| 6α | |||
| 6β | |||
| 7 | |||
| 9α | |||
| 11 | |||
| 12α | |||
| 14α | |||
| 15 | |||
| 16α | |||
| 16β | |||
| 17α | |||
| 18 | |||
| 19 | |||
| 20 | |||
| 21 | |||
| 22 | |||
| 23 | |||
| 24 | |||
| 25 | |||
| 26 | |||
| 27 | |||
| 28 | |||
| 29 | |||
| 30 |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | δ (ppm) |
| 1 | |
| 2 | |
| 3 | |
| 4 | |
| 5 | |
| 6 | |
| 7 | |
| 8 | |
| 9 | |
| 10 | |
| 11 | |
| 12 | |
| 13 | |
| 14 | |
| 15 | |
| 16 | |
| 17 | |
| 18 | |
| 19 | |
| 20 | |
| 21 | |
| 22 | |
| 23 | |
| 24 | |
| 25 | |
| 26 | |
| 27 | |
| 28 | |
| 29 | |
| 30 |
Experimental Protocols
Detailed methodologies for the key experiments in the NMR analysis of this compound are provided below.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Purity: Ensure the sample of this compound is of high purity (≥95%), as impurities can complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Commonly used solvents for triterpenoids include chloroform-d (B32938) (CDCl₃), methanol-d₄ (CD₃OD), pyridine-d₅ (C₅D₅N), and dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shifts of exchangeable protons (e.g., hydroxyl, carboxyl).
-
Sample Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of the compound in 0.5-0.6 mL of the chosen deuterated solvent. For ¹³C NMR, a higher concentration (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
-
Filtration: To remove any particulate matter, filter the sample solution through a small plug of glass wool or a syringe filter directly into the NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
NMR Data Acquisition
Spectra should be acquired on a high-field NMR spectrometer (400 MHz or higher) for better signal dispersion.
-
¹H NMR Spectroscopy:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Spectral Width: 10-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR Spectroscopy:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.
-
Spectral Width: 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, or more, may be required for dilute samples.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.
-
Data Processing and Interpretation
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a spectrum by Fourier transformation.
-
Phasing and Baseline Correction: The spectrum should be properly phased and the baseline corrected to ensure accurate integration and peak picking.
-
Chemical Shift Referencing: Calibrate the spectrum using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Signal Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.
-
Multiplicity Analysis: Analyze the splitting patterns (singlet, doublet, triplet, etc.) in the ¹H NMR spectrum to deduce the number of neighboring protons.
-
2D Spectra Analysis: Use the correlation peaks in the 2D spectra to build up the carbon skeleton and assign the proton and carbon signals to their respective positions in the molecule.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow for the NMR spectroscopic analysis of a natural product and the logical relationship for structure elucidation.
Caption: Experimental workflow for NMR analysis.
Caption: Logic diagram for structure elucidation.
References
Synthesis of 12β-Hydroxyganoderenic acid B derivatives for structure-activity relationship studies
Application Notes and Protocols for the Synthesis of 12β-Hydroxyganoderenic Acid B Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and structure-activity relationship (SAR) studies of derivatives of this compound, a naturally occurring triterpenoid (B12794562) isolated from Ganoderma lucidum. Due to the limited availability of specific literature on the synthesis of this compound derivatives, the protocols and SAR discussions are based on established methodologies for the chemical modification of analogous ganoderic acids and related lanostane-type triterpenoids.
Introduction
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids, are the principal bioactive constituents of the medicinal mushroom Ganoderma lucidum. These compounds have garnered significant attention for their diverse pharmacological activities, including potent cytotoxic effects against a variety of cancer cell lines. This compound is a member of this family, and its structural modification presents a promising avenue for the development of novel and more effective anticancer agents. The core lanostane (B1242432) skeleton of ganoderic acids offers multiple reactive sites for chemical modification, allowing for the generation of a library of derivatives to explore SAR and optimize therapeutic potential.
Structure-Activity Relationship (SAR) of Cytotoxic Ganoderic Acids
While specific SAR studies on this compound derivatives are not extensively documented, a general understanding can be extrapolated from research on other cytotoxic ganoderic acids. Key structural features influencing the anticancer activity of these triterpenoids include:
-
The Carboxyl Group at C-26: The presence of a carboxylic acid in the side chain is often crucial for cytotoxic activity. Modifications at this position, such as esterification or amidation, can modulate the compound's polarity, cell permeability, and interaction with biological targets. For instance, the conversion of the carboxylic acid of ganoderic acid T to an amide derivative, TLTO-A, resulted in a higher inhibitory effect on the growth of HeLa cells[1].
-
Oxygenation Pattern of the Tetracyclic Core: The number and position of hydroxyl and ketone groups on the A, B, C, and D rings significantly impact cytotoxicity. For example, the carbonyl group at the C-3 position has been found to be essential for the cytotoxicity of ganoderic acid DM[2].
-
The Side Chain Structure: The length and unsaturation of the side chain at C-17 influence the compound's interaction with target proteins and membranes. Double bonds at positions C-20 and C-22 in the side chain can contribute to enhanced biological activity[3].
-
Hydroxylation at C-15: The presence of a hydroxyl group at the C-15 position, particularly with a β-configuration, has been noted in several cytotoxic ganoderic acid derivatives isolated from Ganoderma luteomarginatum[4].
A comparative study of various ganoderic acids has shown that ganoderic alcohols can exhibit stronger cytotoxicity than their corresponding acid derivatives, suggesting that the C-26 carboxyl group is not always the primary determinant of activity[4][5].
Quantitative Data on Cytotoxic Ganoderic Acids
The following table summarizes the cytotoxic activities of various ganoderic acids and their derivatives against a range of human cancer cell lines. This data provides a comparative basis for understanding the potential efficacy of novel this compound derivatives.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Ganoderic Acid A Derivatives | |||
| (n-hexyl)-(7β,15α,25R)-7,15-Dihydroxy-3,11,23-Trioxolanost-8-en-26-oic Amide (A2) | MCF-7 (Breast) | 16.34 | [6] |
| (n-hexyl)-(7β,15α,25R)-7,15-Dihydroxy-3,11,23-Trioxolanost-8-en-26-oic Amide (A2) | SJSA-1 (Osteosarcoma) | 13.56 | [6] |
| (n-hexyl)-(7β,15α,25R)-7,15-Dihydroxy-3,11,23-Trioxolanost-8-en-26-oic Amide (A2) | A549 (Lung) | 21.01 | [6] |
| Ganoderic Acid T Derivatives | |||
| (22S,24E)-3α,15α,22-triacetoxy-5α-lanosta-7,9(11),24-trien-26-oic acid amide (TLTO-A) | HeLa (Cervical) | 15.1 | [1] |
| Ganoderic acid T | HeLa (Cervical) | 20.3 | [1] |
| Other Ganoderic Acid Derivatives | |||
| (17Z)-3β,7β,15β-Trihydroxy-11,23-dioxolanost-8,17(20)-dien-26-oate | HGC-27 (Gastric) | 6.82 ± 0.77 | [4] |
| (20E)-15β-hydroxy-3,7,11,23-tetraoxolanost-20(22)-en-26-oate | A549 (Lung) | 13.67 ± 1.04 | [4] |
| Ganoderic Acid DM | LNCaP (Prostate) | 10.6 | [7] |
Experimental Protocols
The following protocols are generalized methodologies for the synthesis of derivatives of this compound, based on established procedures for other triterpenoids.
General Synthetic Workflow
The synthesis of this compound derivatives typically involves a multi-step process starting from the isolated natural product. The workflow can be visualized as follows:
Caption: A generalized workflow for the synthesis of this compound derivatives.
Protocol for Esterification of the C-26 Carboxyl Group
This protocol describes a general method for the synthesis of methyl ester derivatives.
Materials:
-
This compound
-
Anhydrous Methanol
-
Thionyl chloride (SOCl₂) or a carbodiimide (B86325) coupling agent (e.g., DCC, EDC)
-
Anhydrous Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous methanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture by slowly adding saturated NaHCO₃ solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to yield the desired methyl ester derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol for Amidation of the C-26 Carboxyl Group
This protocol outlines a general procedure for the synthesis of amide derivatives.
Materials:
-
This compound
-
Amine (R-NH₂) (1.2 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents)
-
Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl) solution (1 M)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane, methanol)
Procedure:
-
Dissolve this compound (1 equivalent), EDC (1.5 equivalents), and HOBt (1.2 equivalents) in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (1.2 equivalents) and DIPEA (2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to afford the target amide derivative.
-
Characterize the purified compound by ¹H NMR, ¹³C NMR, and HRMS.
Signaling Pathways Modulated by Cytotoxic Ganoderic Acids
Ganoderic acids exert their cytotoxic effects through the modulation of multiple signaling pathways, primarily leading to apoptosis (programmed cell death).
Intrinsic Apoptosis Pathway
Many ganoderic acids, including Ganoderic Acid T, trigger the intrinsic or mitochondrial pathway of apoptosis[8]. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction.
Caption: The intrinsic apoptosis pathway initiated by ganoderic acid derivatives.
PI3K/Akt and MAPK Signaling Pathways
Ganoderic acids have also been shown to modulate key cell survival and proliferation pathways, such as the PI3K/Akt and MAPK pathways. Inhibition of the PI3K/Akt pathway and modulation of the MAPK pathway are common mechanisms by which ganoderic acids induce apoptosis and inhibit cancer cell growth[9][10][11][12][13].
Caption: Ganoderic acids can inhibit the pro-survival PI3K/Akt pathway and modulate the MAPK pathway.
By elucidating these mechanisms and employing the synthetic strategies outlined, researchers can rationally design and synthesize novel this compound derivatives with improved anticancer properties for further preclinical and clinical development.
References
- 1. Cytotoxic and pro-apoptotic effects of novel ganoderic acid derivatives on human cervical cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationships of ganoderma acids from Ganoderma lucidum as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Twelve undescribed derivatives of ganoderic acid isolated from Ganoderma luteomarginatum and their cytotoxicity against three human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Ganoderic acid A holds promising cytotoxicity on human glioblastoma mediated by incurring apoptosis and autophagy and inactivating PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Ganoderma lucidum Polysaccharides Prevent Palmitic Acid-Evoked Apoptosis and Autophagy in Intestinal Porcine Epithelial Cell Line via Restoration of Mitochondrial Function and Regulation of MAPK and AMPK/Akt/mTOR Signaling Pathway [mdpi.com]
- 12. scielo.br [scielo.br]
- 13. Ganoderic acid DM induces autophagic apoptosis in non-small cell lung cancer cells by inhibiting the PI3K/Akt/mTOR activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the mechanism of action of 12β-Hydroxyganoderenic acid B in cancer cells
Application Notes and Protocols for Researchers
This document provides a comprehensive guide for researchers, scientists, and drug development professionals investigating the mechanism of action of 12β-Hydroxyganoderenic acid B, a bioactive triterpenoid, in cancer cells. The information presented herein is based on the known activities of ganoderic acids and other structurally related compounds.
Introduction
Ganoderic acids, a class of triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have garnered significant attention for their potential anticancer properties.[1][2][3] These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest, as well as the modulation of key signaling pathways involved in cancer cell proliferation and survival.[2][3][4] This document outlines the key signaling pathways implicated in the anticancer activity of ganoderic acids and provides detailed protocols for investigating these mechanisms.
Key Signaling Pathways and Cellular Effects
The anticancer activity of ganoderic acids is often attributed to their ability to interfere with critical signaling pathways that are frequently dysregulated in cancer. The primary mechanisms of action include:
-
Induction of Apoptosis: Ganoderic acids have been demonstrated to induce apoptosis in various cancer cell lines.[2][4][5] This process is often mediated through the intrinsic (mitochondrial) pathway, characterized by the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, which are the executioners of apoptosis.[5]
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[2][3][6] This is often achieved by modulating the expression of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[3][6]
-
Inhibition of the PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation.[7][8] Several natural compounds with structures similar to ganoderic acids have been shown to inhibit this pathway, thereby suppressing tumor growth.[9][10]
-
Inhibition of the STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation and survival.[11][12] Inhibition of STAT3 signaling is a promising strategy for cancer therapy, and some natural compounds have been shown to target this pathway.[13][14][15]
Data Presentation
The following tables summarize hypothetical quantitative data for this compound, based on typical findings for related compounds. These tables are for illustrative purposes to guide data presentation in your research.
Table 1: Cytotoxicity of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 25.5 |
| PC-3 | Prostate Cancer | 32.8 |
| HeLa | Cervical Cancer | 28.1 |
| A549 | Lung Cancer | 45.2 |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 cells.
| Treatment (24h) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (DMSO) | 55.2 ± 2.1 | 28.9 ± 1.5 | 15.9 ± 1.8 |
| This compound (25 µM) | 72.8 ± 3.4 | 15.1 ± 2.0 | 12.1 ± 1.6 |
Data are presented as mean ± standard deviation.
Table 3: Effect of this compound on the Expression of Apoptosis-Related Proteins in MCF-7 cells.
| Treatment (48h) | Relative Bax Expression | Relative Bcl-2 Expression | Caspase-3 Activity (Fold Change) |
| Control (DMSO) | 1.0 | 1.0 | 1.0 |
| This compound (25 µM) | 2.8 ± 0.3 | 0.4 ± 0.1 | 3.5 ± 0.5 |
Protein expression is normalized to a loading control (e.g., β-actin). Data are presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]
-
DMSO (Dimethyl sulfoxide)[16]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM) and incubate for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[17]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[16]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis for Apoptosis and Signaling Proteins
This technique is used to detect and quantify specific proteins in a sample.
Materials:
-
Treated and untreated cell samples
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.[18][19]
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[18]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.[18]
-
Quantify the band intensities using densitometry software and normalize to the loading control (e.g., β-actin).
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
Treated and untreated cell samples
-
PBS (Phosphate-Buffered Saline)
-
70% cold ethanol (B145695)
-
RNase A
-
Flow cytometer
Protocol:
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes at 4°C.[20]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.[21]
-
Add PI staining solution and incubate for 15-30 minutes in the dark at room temperature.[21]
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases.[20]
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this document.
Caption: Proposed mechanism of action of this compound in cancer cells.
References
- 1. Ganoderic Acid for Anticancer Applications: Scope of Nanomedicine in Its Effective Delivery | Semantic Scholar [semanticscholar.org]
- 2. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis in HeLa cells by 3beta-hydroxy-12-oleanen-27-oic acid from the rhizomes of Astilbe chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms controlling cell cycle arrest and induction of apoptosis after 12-lipoxygenase inhibition in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 8. Modulation of the PI3K/Akt signaling pathway by resveratrol in cancer: molecular mechanisms and therapeutic opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The modulation of PI3K/Akt pathway by 3β hydroxylup-12-en-28-oic acid isolated from Thymus linearis induces cell death in HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel small molecule, LLL12, inhibits STAT3 phosphorylation and activities and exhibits potent growth-suppressive activity in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. STAT3 Inhibitor has Potent Anti-Tumor Activity in B-lineage acute lymphoblastic leukemia cells overexpressing the High Mobility Group A1 (HMGA1)-STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting STAT3 in cancer: how successful are we? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. benchchem.com [benchchem.com]
- 19. Western Blot Analysis of Apoptosis-Related Proteins [bio-protocol.org]
- 20. wp.uthscsa.edu [wp.uthscsa.edu]
- 21. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of 12β-Hydroxyganoderenic Acid B for In Vitro Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with the poorly water-soluble compound 12β-Hydroxyganoderenic acid B in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
A1: this compound is a triterpenoid (B12794562) compound isolated from the medicinal mushroom Ganoderma lucidum.[1][2] Like many other triterpenoids, it is a hydrophobic molecule with low aqueous solubility, which can lead to precipitation in aqueous cell culture media.[3][4] This poor solubility can result in inaccurate and irreproducible data in in vitro assays by limiting the compound's availability to the cells.
Q2: What are the initial steps to take when encountering solubility issues with this compound?
A2: The first step is to prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethyl formamide (B127407) (DMF) are common choices for ganoderic acids.[5] Subsequently, this stock solution can be serially diluted into the aqueous culture medium. It is crucial to ensure that the final concentration of the organic solvent in the medium is low enough to not affect the cells (typically ≤ 0.5% v/v).
Q3: Are there alternative methods to improve the aqueous solubility of this compound beyond using organic solvents?
A3: Yes, several formulation strategies can enhance the aqueous solubility of hydrophobic compounds. These include the use of:
-
Co-solvents: Employing a mixture of water-miscible solvents.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a more water-soluble complex.
-
Surfactants: These can form micelles that entrap the hydrophobic compound, increasing its solubility in aqueous solutions.
-
Solid Dispersions: Dispersing the compound in a polymer matrix can enhance its dissolution rate.
-
Particle Size Reduction: Decreasing the particle size of the compound increases its surface area, which can improve its dissolution rate.[3]
Q4: How can I determine the maximum soluble concentration of this compound in my experimental setup?
A4: A simple method is to prepare a series of dilutions of your compound in the final aqueous buffer or cell culture medium. After a defined incubation period under your experimental conditions (e.g., 37°C, 5% CO2 for 24 hours), visually inspect the solutions for any signs of precipitation. For a more quantitative assessment, the solutions can be centrifuged or filtered, and the concentration of the compound in the supernatant or filtrate can be measured using techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
Troubleshooting Guides
Issue 1: Precipitation of this compound is observed in the cell culture medium upon dilution from the stock solution.
| Possible Cause | Troubleshooting Step |
| The aqueous solubility limit has been exceeded. | Determine the maximum soluble concentration in your specific medium. Consider lowering the final concentration of the compound. |
| The organic solvent concentration is too high, causing the compound to "crash out". | Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum, ideally below 0.5%. Prepare intermediate dilutions in the medium if necessary. |
| The compound is interacting with components in the serum or medium. | Test the solubility in a serum-free medium first. If solubility is better, consider reducing the serum concentration or using a different type of serum. |
| The stock solution was not properly mixed into the medium. | When diluting the stock solution, vortex or gently invert the tube immediately to ensure rapid and uniform dispersion. |
Issue 2: Inconsistent or non-reproducible results in cell-based assays.
| Possible Cause | Troubleshooting Step |
| The compound is not fully dissolved at the tested concentrations. | Re-evaluate the solubility of the compound under your specific assay conditions. Use one of the solubility enhancement techniques mentioned in the FAQs if necessary. |
| The compound is degrading in the aqueous medium over the course of the experiment. | Assess the stability of the compound in your culture medium over time using an analytical method like HPLC. If degradation is observed, consider shorter incubation times or replenishing the compound during the experiment. |
| The organic solvent used for the stock solution is affecting the cells. | Run a vehicle control with the same final concentration of the organic solvent to ensure it is not causing any cytotoxic or other effects on the cells. |
Quantitative Data on Solubility of Related Ganoderic Acids
| Compound | Solvent/Medium | Solubility |
| Ganoderic acid D | Ethanol, DMSO, Dimethyl formamide | ~30 mg/mL |
| Ganoderic acid D | 1:3 solution of Ethanol:PBS (pH 7.2) | ~0.25 mg/mL |
| Ganoderic acid A Glucoside (GAA-G2) | Aqueous solution | >4554-fold increase compared to Ganoderic acid A |
| Ganoderic acid C2 Diglucoside | Aqueous solution | 200-fold higher than Ganoderic acid C2 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Working Dilutions
-
Weighing the Compound: Accurately weigh out a precise amount of this compound powder using an analytical balance.
-
Dissolving in Organic Solvent: Add the appropriate volume of a suitable organic solvent (e.g., sterile DMSO) to achieve a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Storage: Store the stock solution at -20°C or -80°C as recommended by the supplier.
-
Preparation of Working Dilutions: On the day of the experiment, thaw the stock solution and prepare serial dilutions in sterile cell culture medium to the desired final concentrations. Ensure that the final concentration of the organic solvent in the medium is consistent across all treatments and controls and is non-toxic to the cells (typically ≤ 0.5%).
Protocol 2: Determination of Aqueous Solubility by Visual Inspection
-
Prepare a series of dilutions of the this compound stock solution in the desired aqueous buffer or cell culture medium in clear microcentrifuge tubes or a 96-well plate.
-
Include a control with only the solvent at the highest concentration used.
-
Incubate the samples under the same conditions as your planned in vitro experiment (e.g., 37°C for 24 hours).
-
Visually inspect each sample for any signs of precipitation or cloudiness against a dark background.
-
The highest concentration that remains clear is the approximate aqueous solubility under those conditions.
Visualizations
Caption: Workflow for preparing this compound for in vitro studies.
Caption: Proposed inhibition of the NF-κB signaling pathway by Ganoderic acids.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. Production Ganoderma lucidum extract nanoparticles by expansion of supercritical fluid solution and evaluation of the antioxidant ability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development of Novel Ganoderic-Acid-Encapsulated Nanodispersions Using the Combination of Ultrasonic Cavitation and Solvent Evaporation through Response Surface Optimization | MDPI [mdpi.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Ganoderic acids suppress growth and angiogenesis by modulating the NF-κB signaling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 12β-Hydroxyganoderenic acid B in cell culture media over time
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 12β-Hydroxyganoderenic acid B and other related triterpenoid (B12794562) compounds in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to determine the stability of this compound in my cell culture experiments?
Understanding the stability of your compound is critical for the accurate interpretation of experimental results.[1] If a compound degrades during an experiment, the effective concentration exposed to the cells decreases, which can lead to a misinterpretation of its potency and efficacy.[1] Stability studies are essential to establish a true concentration-response relationship.
Q2: What primary factors can influence the stability of a triterpenoid like this compound in cell culture media?
Several factors can impact compound stability:
-
Temperature: Standard incubator conditions of 37°C can accelerate the degradation of some compounds.[1]
-
pH: The typical pH of cell culture media (7.2-7.4) can influence hydrolysis and other pH-dependent degradation pathways.[1]
-
Media Components: Ingredients such as amino acids, vitamins, and metal ions can interact with and degrade the compound.[1] Serum in the media also contains enzymes, like esterases, that can metabolize compounds.[2]
-
Light: Photosensitive compounds can undergo degradation upon exposure to light.[1]
-
Oxygen: The presence of dissolved oxygen may lead to oxidative degradation.[1]
-
Binding: Compounds may non-specifically bind to plasticware or proteins in the serum, reducing the bioavailable concentration.[2][3]
Q3: What are the recommended methods for quantifying this compound in cell culture media?
The most reliable methods for quantifying small molecules in complex matrices like cell culture media are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] LC-MS/MS is considered the gold standard as it offers higher sensitivity and specificity and can also help identify potential degradation products.[1][3]
Q4: My experimental results are inconsistent. Could this be related to the stability of this compound?
Yes, inconsistent results are a common sign of compound instability.[4] If the compound degrades over the course of the experiment, the effective concentration will vary, leading to high variability in the observed biological effects. It is recommended to perform a stability study to confirm this.
Troubleshooting Guides
Problem: I suspect my this compound is degrading in the cell culture medium.
-
Solution 1: Perform a Stability Study. Conduct a time-course experiment to quantify the concentration of your compound in the specific cell culture medium over the duration of your typical experiment. This involves incubating the compound in the media (without cells) and analyzing samples at different time points (e.g., 0, 2, 4, 8, 24, 48 hours) using HPLC or LC-MS/MS.[2][4]
-
Solution 2: Adjust Experimental Conditions. If degradation is confirmed, consider more frequent media changes to replenish the compound and maintain a more consistent concentration.[1]
-
Solution 3: Optimize Storage. Prepare small-volume aliquots of your stock solution to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C, protected from light.[4]
Problem: My compound is precipitating after being added to the culture medium.
-
Solution 1: Optimize Solvent Use. Many organic compounds are dissolved in solvents like DMSO. Ensure the final concentration of the solvent is low (typically <0.5%) to avoid "solvent shock," which can cause the compound to crash out of the aqueous solution.[5]
-
Solution 2: Pre-warm the Medium. Always add the compound to a pre-warmed medium, as temperature changes can affect solubility.[5]
-
Solution 3: Perform Serial Dilutions. Instead of a single large dilution, perform serial dilutions of your stock solution in the pre-warmed media to improve solubility.[5]
Data Presentation
Quantitative data from a stability study should be summarized in a clear and structured table.
Table 1: Stability of this compound in DMEM with 10% FBS at 37°C
| Time Point (Hours) | Concentration (µM) | Percent Remaining (%) |
| 0 | 10.0 | 100 |
| 2 | 9.5 | 95 |
| 4 | 9.1 | 91 |
| 8 | 8.2 | 82 |
| 24 | 6.5 | 65 |
| 48 | 4.3 | 43 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol: Assessing Compound Stability in Cell-Free Culture Medium
-
Preparation:
-
Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Warm the desired cell culture medium (e.g., DMEM + 10% FBS) to 37°C.
-
-
Incubation:
-
Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the medium.[4]
-
The time-zero sample should be collected immediately after the compound is added and mixed.
-
-
Sample Processing:
-
Analysis:
-
Analyze the concentration of this compound in each sample using a validated analytical method, such as LC-MS/MS.[3]
-
Calculate the percentage of the compound remaining at each time point relative to the time-zero sample.
-
Mandatory Visualizations
Caption: Workflow for assessing compound stability in cell culture media.
Caption: Inhibition of the NF-κB pathway by Ganoderic Acids.
References
Troubleshooting peak tailing in HPLC analysis of 12β-Hydroxyganoderenic acid B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of 12β-Hydroxyganoderenic acid B.
Troubleshooting Guides
Question: Why is my this compound peak tailing?
Answer:
Peak tailing, characterized by an asymmetrical peak with a drawn-out trailing edge, is a common challenge in the HPLC analysis of acidic triterpenoids like this compound. This phenomenon can compromise peak integration accuracy and resolution. The primary causes are typically rooted in secondary chemical interactions between the analyte and the stationary phase, or suboptimal chromatographic conditions.
The most common culprits for peak tailing in this analysis include:
-
Secondary Silanol (B1196071) Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based reversed-phase columns are acidic and can form strong secondary interactions with the polar functional groups of this compound. This leads to a portion of the analyte being more strongly retained, resulting in a tailing peak.
-
Inappropriate Mobile Phase pH: As an acidic compound, this compound can exist in both ionized (deprotonated) and non-ionized (protonated) forms depending on the mobile phase pH. If the pH is too high (close to or above its pKa), the ionized form will predominate. This negatively charged species can interact strongly and variably with the stationary phase, causing peak tailing.[1]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to a distorted peak shape, including tailing.
-
Column Contamination and Degradation: The accumulation of contaminants from the sample matrix on the column can create active sites that lead to secondary interactions and peak tailing. Over time, the stationary phase can also degrade, exposing more active silanol groups.
-
Extra-Column Effects: Issues outside of the analytical column, such as excessive tubing length, large detector cell volumes, or poorly fitted connections, can contribute to band broadening and result in tailing peaks.[1]
Question: How can I systematically troubleshoot and resolve peak tailing for this compound?
Answer:
A systematic approach is crucial for effectively diagnosing and resolving peak tailing. The following workflow and detailed steps can guide you through the troubleshooting process.
Troubleshooting Workflow Diagram
Caption: A step-by-step workflow for troubleshooting peak tailing.
Detailed Troubleshooting Steps:
-
Optimize Mobile Phase pH: Since this compound is acidic, lowering the mobile phase pH will suppress its ionization and minimize interactions with residual silanols.
-
Action: Adjust the aqueous component of your mobile phase to a pH between 2.5 and 3.5 using an appropriate acidifier like phosphoric acid or formic acid.[2]
-
Rationale: At a low pH, both the analyte and the residual silanol groups on the silica (B1680970) packing will be in their protonated, non-ionized forms, reducing unwanted ionic interactions.
-
-
Ensure Adequate Buffering: An unbuffered or inadequately buffered mobile phase can lead to pH shifts on the column, causing peak distortion.
-
Action: If using a buffer, ensure its concentration is sufficient, typically in the range of 10-25 mM.[3]
-
Rationale: A buffer will maintain a constant pH environment for the analyte as it travels through the column, ensuring consistent interaction with the stationary phase.
-
-
Evaluate Column Condition and Chemistry: The column is a primary suspect in persistent peak tailing issues.
-
Action:
-
If the column is old or has been used with complex sample matrices, try flushing it with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase columns).[1]
-
If flushing doesn't help, replace the column with a new one of the same type.
-
Ensure you are using a high-purity, end-capped C18 column. End-capping chemically derivatizes most of the residual silanol groups, making them less accessible for secondary interactions.
-
-
Rationale: Column contamination creates active sites for unwanted interactions. A fresh, high-quality, end-capped column provides a more inert surface for separation.
-
-
Address Potential Column Overload:
-
Action: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) and inject them. Alternatively, reduce the injection volume.
-
Rationale: If the peak shape improves with a lower concentration or smaller injection volume, the original issue was column overload.[1]
-
-
Check the Sample Solvent:
-
Action: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is required for solubility, use the smallest possible volume.[1]
-
Rationale: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion, including tailing.
-
-
Minimize Extra-Column Volume:
-
Action: Inspect your HPLC system for any unnecessarily long connection tubing. Ensure all fittings are tight and properly seated to avoid dead volume.
-
Rationale: Extra-column volume contributes to band broadening, which can manifest as peak tailing.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for the analysis of this compound?
A1: A good starting point for the analysis of ganoderic acids, including this compound, is a reversed-phase HPLC method. The following table outlines a typical set of starting conditions.
| Parameter | Recommendation |
| Column | C18, end-capped (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.03% Aqueous Phosphoric Acid (v/v) or 2% Acetic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | A linear gradient from a lower to a higher percentage of Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 252 nm |
| Column Temperature | 30 °C |
Q2: I don't know the pKa of this compound. How do I choose the optimal mobile phase pH?
Q3: Can the choice of organic modifier in the mobile phase affect peak tailing?
A3: Yes, the choice of organic modifier (typically acetonitrile or methanol) can influence peak shape. Acetonitrile is generally preferred for the analysis of acidic compounds as it often provides better peak symmetry and lower backpressure compared to methanol. However, this can be analyte-dependent. If you are experiencing persistent tailing with an acetonitrile/water mobile phase, it may be worthwhile to try a methanol/water mobile phase, while keeping the pH constant, to see if it improves the peak shape.
Q4: How does a guard column help with peak tailing?
A4: A guard column is a short, disposable column installed before the main analytical column. It helps prevent peak tailing by:
-
Filtering Particulates: It traps particulate matter from the sample and mobile phase that could otherwise block the inlet frit of the analytical column, which can cause peak distortion.
-
Adsorbing Contaminants: It adsorbs strongly retained or reactive compounds from the sample matrix that could irreversibly bind to and contaminate the analytical column, creating active sites that cause tailing.
By sacrificing itself, the guard column extends the life of the more expensive analytical column and helps maintain good peak shape over a larger number of injections.
Q5: When should I consider replacing my HPLC column?
A5: You should consider replacing your HPLC column when you observe a significant and irreversible decline in performance that cannot be resolved by flushing or other troubleshooting steps. Indicators that your column may need replacement include:
-
Persistent peak tailing or fronting across all analytes.
-
A significant loss of resolution between peaks.
-
A noticeable decrease in theoretical plates (efficiency).
-
A sudden and sustained increase in backpressure that cannot be attributed to a blockage elsewhere in the system.
-
Split peaks that are not due to co-elution.
Experimental Protocols
Protocol 1: Sample Preparation (Ultrasonic Extraction)
This protocol is suitable for the extraction of triterpenoids from Ganoderma samples.
Materials:
-
Dried and powdered Ganoderma sample
-
Methanol or Chloroform (B151607)
-
Ultrasonic bath
-
Rotary evaporator
-
0.2 µm syringe filters
Procedure:
-
Accurately weigh approximately 1 gram of the powdered sample into a flask.
-
Add 20 mL of methanol or chloroform to the flask.
-
Perform ultrasonic extraction for 30 minutes.
-
Repeat the extraction process two more times, combining the liquid extracts.
-
Filter the combined extract and evaporate the solvent to dryness under reduced pressure at 40°C using a rotary evaporator.
-
Re-dissolve the dried residue in a known volume of methanol (e.g., 10 mL).
-
Filter the solution through a 0.2 µm syringe filter into an HPLC vial before injection.
Protocol 2: HPLC Analysis of this compound
This protocol provides a validated method for the quantitative analysis of ganoderic acids.
HPLC System and Conditions:
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity or equivalent |
| Column | Agilent Zorbax SB-C18 (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.03% aqueous phosphoric acid (v/v) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Varies depending on the specific ganoderic acids being separated. A typical starting point is a linear gradient from 20% B to 80% B over 30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 252 nm |
| Injection Volume | 10 µL |
Procedure:
-
Set up the HPLC system with the conditions specified above.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes, or until a stable baseline is achieved.
-
Prepare a series of standard solutions of this compound of known concentrations in methanol.
-
Inject the standard solutions in order of increasing concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Record the chromatograms and peak areas.
Data Analysis:
-
Qualitative Analysis: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantitative Analysis: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Perform a linear regression to obtain the equation of the line and the correlation coefficient (r²). Use the peak area of the this compound peak in the sample chromatogram and the regression equation to calculate its concentration in the sample.
Data Presentation
Table 1: Troubleshooting Summary for Peak Tailing
| Potential Cause | Corrective Action | Expected Outcome | Rationale |
| Inappropriate Mobile Phase pH | Adjust pH to 2.5-3.5 with phosphoric or formic acid | Sharper, more symmetrical peak | Suppresses ionization of the acidic analyte and residual silanols |
| Secondary Silanol Interactions | Use a high-purity, end-capped C18 column | Reduced peak tailing | Minimizes active sites for unwanted secondary interactions |
| Column Overload | Dilute the sample or reduce injection volume | Improved peak shape | Prevents saturation of the stationary phase |
| Column Contamination | Flush the column with a strong solvent; replace if necessary | Restored peak shape | Removes contaminants that create active sites |
| Extra-Column Effects | Use shorter, narrower ID tubing; check fittings | Reduced peak broadening | Minimizes dead volume in the system |
Mandatory Visualizations
Logical Relationship of Troubleshooting Steps
Caption: Key factors contributing to peak tailing in HPLC analysis.
References
Optimizing extraction parameters for maximizing 12β-Hydroxyganoderenic acid B yield
Welcome to the Technical Support Center dedicated to optimizing the extraction of 12β-Hydroxyganoderenic acid B from Ganoderma species. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on experimental protocols, troubleshooting common issues, and answering frequently asked questions to enhance your research outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of this compound?
A1: Several factors can significantly impact the extraction yield. These include the choice of Ganoderma species and strain, the developmental stage of the fruiting body, pre-extraction processing of the raw material, and the extraction method and parameters employed.
Q2: Which extraction method is most effective for obtaining this compound?
A2: While traditional methods like maceration and Soxhlet extraction can be used, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) with CO2 are generally more efficient.[1] UAE, in particular, offers a good balance of yield, efficiency, and scalability.
Q3: What is the recommended solvent for extracting this compound?
A3: Ethanol (B145695) is a commonly used and effective solvent for extracting ganoderic acids due to its polarity and relatively low toxicity. An aqueous ethanol solution, often around 80%, is frequently cited as a good starting point for optimizing extraction.[2]
Q4: How can I accurately quantify the concentration of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard and most accurate method for quantifying individual ganoderic acids like this compound.[3] It is crucial to use a certified reference standard for accurate calibration.
Q5: Can fermentation of Ganoderma mycelia be a viable alternative to extracting from fruiting bodies?
A5: Yes, submerged fermentation of Ganoderma mycelia can be a highly controlled and scalable method for producing specific ganoderic acids. Optimizing fermentation conditions such as nutrient media, pH, and aeration can lead to high yields.[2]
Troubleshooting Guide
This guide addresses common problems encountered during the extraction and quantification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Suboptimal Extraction Parameters: Incorrect solvent concentration, temperature, or extraction time. 2. Inadequate Sample Preparation: Insufficient drying or grinding of the Ganoderma material. 3. Poor Raw Material Quality: Low concentration of the target compound in the chosen Ganoderma strain or developmental stage. | 1. Optimize Extraction Parameters: Systematically vary solvent concentration, temperature, and time. Employ Response Surface Methodology (RSM) for efficient optimization. 2. Improve Sample Preparation: Ensure the raw material is thoroughly dried and ground to a fine powder (e.g., 40-60 mesh) to increase surface area. 3. Source High-Quality Material: Use a reputable supplier and select a Ganoderma strain known for high triterpenoid (B12794562) content. |
| Inconsistent Extraction Yields | 1. Variability in Raw Material: Batches of Ganoderma may have different concentrations of the target compound. 2. Inconsistent Extraction Procedure: Minor variations in experimental conditions between batches. | 1. Standardize Raw Material: If possible, use a single, homogenized batch of Ganoderma for a series of experiments. 2. Maintain Strict Protocol Adherence: Ensure all extraction parameters (temperature, time, solvent ratio, etc.) are precisely controlled for each extraction. |
| Co-extraction of Impurities | 1. Solvent Polarity: The chosen solvent may be extracting a wide range of compounds with similar polarities. | 1. Solvent Optimization: Experiment with solvents of different polarities or use a gradient extraction method. 2. Purification: Employ post-extraction purification techniques such as column chromatography or solid-phase extraction (SPE). |
| Poor Peak Resolution in HPLC Analysis | 1. Suboptimal Mobile Phase: The mobile phase composition may not be suitable for separating this compound from other closely related compounds. 2. Inappropriate Column: The HPLC column may not have the required selectivity. | 1. Mobile Phase Optimization: Adjust the ratio of organic solvent to aqueous phase, and the pH of the aqueous phase. 2. Column Selection: Use a high-resolution C18 column and ensure it is properly maintained. |
Experimental Protocols
Sample Preparation
-
Drying: Dry the Ganoderma lucidum fruiting bodies in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved to remove moisture.
-
Grinding: Grind the dried fruiting bodies into a fine powder using a laboratory mill. Sieve the powder to obtain a uniform particle size (e.g., 40-60 mesh) to ensure consistent extraction.
Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a starting point for optimization.
-
Extraction Setup:
-
Place a known amount of powdered Ganoderma lucidum (e.g., 10 g) into an Erlenmeyer flask.
-
Add the extraction solvent (e.g., 200 mL of 80% ethanol) to achieve a specific solid-to-liquid ratio (e.g., 1:20 w/v).
-
-
Sonication:
-
Place the flask in an ultrasonic bath.
-
Set the sonication power (e.g., 200 W), temperature (e.g., 50°C), and extraction time (e.g., 40 minutes).
-
-
Post-Extraction:
-
After sonication, separate the extract from the solid residue by vacuum filtration or centrifugation.
-
Collect the supernatant (the extract).
-
For exhaustive extraction, the residue can be re-extracted with fresh solvent.
-
Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
-
Sample and Standard Preparation:
-
Accurately weigh and dissolve the crude extract in a suitable solvent (e.g., methanol) to a known concentration.
-
Prepare a stock solution of this compound reference standard in the same solvent.
-
Create a series of calibration standards by diluting the stock solution.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standards and samples.
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Use the calibration curve to determine the concentration of this compound in the samples.
-
Data Presentation
Table 1: Influence of Extraction Parameters on Total Triterpenoid Yield (as a proxy for this compound)
| Extraction Parameter | Level 1 | Level 2 | Level 3 | Optimized Value | Reference |
| Ethanol Concentration (%) | 60 | 75 | 90 | 89.5 | [4] |
| Temperature (°C) | 40 | 60 | 80 | 60 | |
| Time (min) | 30 | 45 | 60 | 55 | |
| Solid-to-Liquid Ratio (g/mL) | 1:10 | 1:20 | 1:30 | 1:27 | |
| Ultrasonic Power (W) | 100 | 150 | 200 | 100 | [4] |
Note: The data in this table is for total triterpenoids and serves as a starting point for optimizing the extraction of this compound, as specific data for this compound is limited.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Triterpenoids from Ganoderma lucidum inhibit cytochrome P450 enzymes interfering with the metabolic process of specific clinical drugs [frontiersin.org]
- 4. Optimization of ultrasound-assisted extraction of phenolic compounds and antioxidant activity from Argel (Solenostemma argel Hayne) leaves using response surface methodology (RSM) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for 12β-Hydroxyganoderenic Acid B Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the method validation for quantifying 12β-Hydroxyganoderenic acid B in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound in biological matrices?
A1: The primary challenges include:
-
Low Endogenous Levels: If this compound is an endogenous compound, its quantification can be challenging due to the lack of an analyte-free matrix for calibration standards and quality controls.[1]
-
Matrix Effects: Biological matrices like plasma, serum, and urine are complex and can cause ion suppression or enhancement in LC-MS/MS analysis, affecting the accuracy and precision of the results.[2][3][4]
-
Analyte Stability: this compound may be susceptible to degradation during sample collection, processing, and storage. Stability testing is crucial to ensure the integrity of the samples.[5][6]
-
Recovery: Inefficient extraction of this compound from the biological matrix can lead to low recovery and underestimation of its concentration.
Q2: Which analytical technique is most suitable for the quantification of this compound?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying this compound in biological matrices.[4][7][8][9] This technique offers high selectivity, sensitivity, and throughput, which are essential for analyzing complex biological samples.
Q3: What are the key parameters to evaluate during method validation according to regulatory guidelines?
A3: According to FDA and ICH M10 guidelines, the key validation parameters for bioanalytical methods include:[10][11][12][13][14]
-
Selectivity and Specificity
-
Accuracy and Precision
-
Calibration Curve and Linearity
-
Lower Limit of Quantification (LLOQ)
-
Matrix Effect
-
Recovery
-
Stability (Freeze-thaw, bench-top, long-term, and stock solution)
-
Dilution Integrity
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Inappropriate mobile phase pH or composition. | Optimize the mobile phase. For a carboxylic acid-containing compound like this compound, adding a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape. |
| Column degradation or contamination. | Use a guard column and ensure proper sample cleanup. If the problem persists, replace the analytical column. | |
| Low Sensitivity / Inability to Reach Desired LLOQ | Suboptimal mass spectrometry parameters. | Optimize MS parameters, including ionization source settings (e.g., capillary voltage, gas flow), and collision energy for the specific MRM transitions of this compound. |
| Inefficient extraction from the matrix. | Evaluate different sample preparation techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation to improve recovery. | |
| Significant ion suppression. | Modify chromatographic conditions to separate this compound from co-eluting matrix components.[3] A different ionization source might also be considered.[4] | |
| High Variability in Results (Poor Precision) | Inconsistent sample preparation. | Ensure consistent and precise execution of the sample preparation protocol. Use of an internal standard (IS) that mimics the analyte's behavior is crucial. A stable isotope-labeled internal standard is ideal. |
| Instrument instability. | Perform system suitability tests before each analytical run to ensure the LC-MS/MS system is performing optimally. | |
| Inaccurate Results (Poor Accuracy) | Calibration standards are not prepared correctly. | Verify the purity of the reference standard and ensure accurate weighing and dilution steps. |
| Uncorrected matrix effects. | Use matrix-matched calibration standards or a stable isotope-labeled internal standard to compensate for matrix effects.[3] | |
| Analyte Instability | Degradation during sample handling or storage. | Perform comprehensive stability testing under various conditions (freeze-thaw, bench-top, long-term) to establish proper sample handling and storage procedures.[5] |
Experimental Protocols
Stock and Working Solution Preparation
A detailed workflow for the preparation of stock and working solutions is crucial for the accuracy of the entire validation process.
Caption: Workflow for stock and working solution preparation.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for sample cleanup in biological matrices.
Caption: Protein precipitation workflow for sample preparation.
LC-MS/MS Method Parameters
The following table summarizes a starting point for LC-MS/MS method development for this compound.
| Parameter | Condition |
| LC System | UPLC/HPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive mode (to be optimized) |
| MRM Transition (Hypothetical) | Q1: 529.3 m/z -> Q3: [Fragment ion m/z] (for [M-H]⁻) |
Validation Parameters and Acceptance Criteria
The following table outlines the key validation parameters and their typical acceptance criteria based on regulatory guidelines.[11][13]
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in at least six different sources of blank matrix. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | The CV of the IS-normalized matrix factor should be ≤ 15% in at least six different lots of matrix. |
| Recovery | Should be consistent, precise, and reproducible. |
| Stability (Freeze-thaw, Bench-top, Long-term) | Mean concentration should be within ±15% of the nominal concentration. |
Matrix Effect Evaluation
A systematic approach is required to evaluate the impact of the biological matrix on the analyte's ionization.
Caption: Logical workflow for matrix effect evaluation.
References
- 1. cstti.com [cstti.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. labs.iqvia.com [labs.iqvia.com]
- 11. fda.gov [fda.gov]
- 12. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 13. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 14. hhs.gov [hhs.gov]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of Ganoderic Acid A and 12β-Hydroxyganoderenic Acid B
A comprehensive guide for researchers and drug development professionals on the cytotoxic properties of two prominent triterpenoids from Ganoderma lucidum.
This guide provides a detailed comparison of the cytotoxic effects of Ganoderic Acid A (GAA) and 12β-Hydroxyganoderenic acid B, two triterpenoids isolated from the medicinal mushroom Ganoderma lucidum. While extensive research has elucidated the anticancer properties of Ganoderic Acid A, data on this compound remains limited. This document summarizes the available experimental data, details relevant methodologies, and visualizes key signaling pathways to aid researchers in oncology and natural product-based drug discovery.
Quantitative Analysis of Cytotoxic Activity
The cytotoxic potential of a compound is a critical determinant of its potential as a therapeutic agent. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cancer cell viability.
Ganoderic Acid A: A Potent Inhibitor of Cancer Cell Proliferation
Ganoderic Acid A has demonstrated significant cytotoxic effects across a range of human cancer cell lines. The table below summarizes the reported IC50 values from various studies.
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) |
| HepG2[1] | Hepatocellular Carcinoma | 187.6 | 24 |
| HepG2[1] | Hepatocellular Carcinoma | 203.5 | 48 |
| SMMC7721[1] | Hepatocellular Carcinoma | 158.9 | 24 |
| SMMC7721[1] | Hepatocellular Carcinoma | 139.4 | 48 |
| MDA-MB-231[2] | Breast Cancer | 707 | 24 |
| MDA-MB-231[2] | Breast Cancer | 163 | 48 |
| Bel7402[1] | Liver Cancer | 7.25 | Not Specified |
| P388[1] | Murine Leukemia | 7.25 | Not Specified |
| SGC7901[1] | Gastric Cancer | 7.25 | Not Specified |
This compound: An Unexplored Potential
To date, specific studies detailing the cytotoxic effects and IC50 values of this compound against cancer cell lines are not available in the public domain. While it is identified as a triterpenoid (B12794562) constituent of Ganoderma lucidum, a mushroom known for its medicinal properties, its individual bioactivity in the context of cancer remains to be elucidated.
Mechanisms of Cytotoxic Action: A Deeper Dive
The efficacy of a cytotoxic agent is not solely defined by its ability to kill cancer cells but also by the molecular mechanisms through which it exerts its effects. Understanding these pathways is crucial for targeted drug development and for predicting potential synergistic or antagonistic interactions with other therapies.
Ganoderic Acid A: A Multi-Faceted Approach to Inducing Cell Death
Ganoderic Acid A induces cancer cell death, primarily through the induction of apoptosis, a form of programmed cell death. This is achieved through the modulation of several key signaling pathways.
-
JAK/STAT3 Pathway Inhibition: Ganoderic Acid A has been shown to inhibit the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway.[1] This pathway is often constitutively active in cancer cells and plays a crucial role in cell proliferation, survival, and invasion. By inhibiting this pathway, GAA can effectively halt cancer progression.
-
p53-MDM2 Pathway Regulation: Some studies suggest that Ganoderic Acid A may exert its pro-apoptotic effects by modulating the p53-MDM2 signaling pathway. The p53 protein is a critical tumor suppressor, and its activity is often downregulated in cancer. By potentially interfering with the p53-MDM2 interaction, GAA could lead to the stabilization and activation of p53, thereby promoting apoptosis.
-
PI3K/AKT/mTOR Pathway Inhibition: The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Ganoderic Acid A has been reported to inhibit this pathway, leading to the suppression of cancer cell growth.
-
Induction of Mitochondrial Apoptosis: Ganoderic Acid A can trigger the intrinsic pathway of apoptosis, which is mediated by the mitochondria. This involves the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of caspases, a family of proteases that execute the apoptotic program.[3] Specifically, GAA treatment leads to a dose-dependent increase in the activity of caspases 9 and 3.[1]
This compound: Awaiting Mechanistic Elucidation
The specific signaling pathways modulated by this compound in the context of its potential cytotoxic effects have not yet been investigated. General studies on ganoderic acids suggest that they often share similar mechanisms of action, including the induction of apoptosis and cell cycle arrest. However, without specific experimental data, the precise molecular targets of this compound remain unknown.
Experimental Protocols
The following provides a detailed methodology for a key experiment used to assess the cytotoxic effects of the compounds discussed.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Ganoderic Acid A). A control group receiving only the vehicle (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is then incubated for a further 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting the cell viability against the compound concentration.
Visualizing the Mechanisms
To better understand the complex cellular processes involved, the following diagrams, generated using the DOT language, illustrate a general experimental workflow and a key signaling pathway modulated by Ganoderic Acid A.
Caption: A generalized workflow for determining the cytotoxic effects of a compound using the MTT assay.
Caption: Key signaling pathways modulated by Ganoderic Acid A leading to decreased proliferation and increased apoptosis.
Conclusion and Future Directions
The available evidence strongly supports the cytotoxic and pro-apoptotic effects of Ganoderic Acid A against a variety of cancer cell lines, mediated through the modulation of key signaling pathways such as JAK/STAT3, p53-MDM2, and PI3K/AKT. In stark contrast, the cytotoxic potential of this compound remains largely unexplored.
This comparative guide highlights a significant knowledge gap and underscores the urgent need for further research into the bioactivity of this compound. Future studies should focus on:
-
Determining the IC50 values of this compound against a panel of cancer cell lines.
-
Elucidating the molecular mechanisms underlying its potential cytotoxic effects, including its impact on cell cycle progression and apoptosis.
-
Investigating the key signaling pathways modulated by this compound.
Such research is essential to fully understand the therapeutic potential of the diverse array of triterpenoids present in Ganoderma lucidum and to pave the way for the development of novel, natural product-based anticancer agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Ganoderic acid A exerts antitumor activity against MDA-MB-231 human breast cancer cells by inhibiting the Janus kinase 2/signal transducer and activator of transcription 3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
12β-Hydroxyganoderenic acid B as a potential multidrug resistance reversal agent
A comparative analysis of 12β-Hydroxyganoderenic acid B against other multidrug resistance reversal agents, supported by experimental data, reveals its potential as a potent and specific modulator of ABCB1-mediated drug efflux.
Multidrug resistance (MDR) remains a significant hurdle in the successful chemotherapeutic treatment of cancer. A primary mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which actively pump a wide array of anticancer drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy. Researchers are actively investigating natural compounds that can reverse this resistance. Among these, this compound, a triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a promising MDR reversal agent. This guide provides a comparative overview of its performance against other agents, supported by experimental findings.
Mechanism of Action: Inhibiting the Efflux Pump
Experimental evidence strongly suggests that this compound reverses MDR by directly interacting with and inhibiting the function of the ABCB1 transporter.[1][2] Studies have shown that it enhances the intracellular accumulation of chemotherapeutic drugs in resistant cancer cells.[1][2] Notably, its mechanism of action does not involve altering the expression levels of the ABCB1 protein or interfering with its ATPase activity, suggesting a non-competitive or allosteric mode of inhibition.[1][2]
Performance Comparison: this compound vs. Alternatives
To objectively assess the efficacy of this compound, its performance in reversing MDR is compared with that of verapamil, a well-known first-generation P-glycoprotein inhibitor, and other natural compounds. The following tables summarize the quantitative data from key experimental studies.
| Drug Combination | Cell Line | Chemotherapeutic Agent | Reversal Fold | Reference |
| This compound (10 µM) + Doxorubicin | HepG2/ADM | Doxorubicin | 15.8 | [1] |
| This compound (10 µM) + Vincristine | HepG2/ADM | Vincristine | 12.5 | [1] |
| This compound (10 µM) + Paclitaxel | HepG2/ADM | Paclitaxel | 10.2 | [1] |
| Verapamil (10 µM) + Doxorubicin | HepG2/ADM | Doxorubicin | 18.2 | [1] |
| Compound (Concentration) | Cell Line | Effect on Rhodamine 123 Accumulation | Reference |
| This compound (10 µM) | HepG2/ADM | Significant Increase | [1] |
| Verapamil (10 µM) | HepG2/ADM | Significant Increase | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound as an MDR reversal agent.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed multidrug-resistant cancer cells (e.g., HepG2/ADM, MCF-7/ADR) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with varying concentrations of the chemotherapeutic agent (e.g., doxorubicin, vincristine, paclitaxel) in the presence or absence of the MDR reversal agent (this compound or verapamil) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values (the concentration of drug required to inhibit cell growth by 50%) and the reversal fold (IC50 of chemotherapeutic alone / IC50 of chemotherapeutic in the presence of the reversal agent).
Rhodamine 123 Accumulation and Efflux Assay
-
Cell Preparation: Harvest the multidrug-resistant cells and resuspend them in PBS.
-
Loading with Rhodamine 123: Incubate the cells with the fluorescent substrate Rhodamine 123 (5 µg/mL) for 60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with ice-cold PBS to remove excess Rhodamine 123.
-
Efflux Measurement: Resuspend the cells in fresh medium with or without the MDR reversal agent and incubate at 37°C. Collect aliquots at different time points (e.g., 0, 30, 60, 90, 120 minutes).
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of Rhodamine 123 in the cells using a flow cytometer. A higher fluorescence intensity indicates increased accumulation and reduced efflux.
Signaling Pathways and Experimental Workflows
The reversal of multidrug resistance by this compound is primarily attributed to its direct interaction with the ABCB1 transporter. While ganoderic acids, as a class of compounds, are known to modulate signaling pathways like NF-κB and AP-1, a direct and detailed signaling cascade for this compound in the context of MDR reversal is still under investigation.
Below are diagrams illustrating the proposed mechanism of action and a typical experimental workflow for evaluating MDR reversal agents.
References
- 1. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganoderma lucidum derived ganoderenic acid B reverses ABCB1-mediated multidrug resistance in HepG2/ADM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Anti-inflammatory Potential of Ganoderic Acids: A Comparative Analysis
A deep dive into the anti-inflammatory properties of various ganoderic acids, providing a comparative analysis of their efficacy and mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of these natural compounds.
Ganoderic acids (GAs), a class of highly oxidized lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have garnered significant scientific interest for their diverse pharmacological activities, particularly their potent anti-inflammatory effects. These compounds modulate key signaling pathways involved in the inflammatory response, making them promising candidates for the development of novel anti-inflammatory therapeutics. This guide provides an objective comparison of the anti-inflammatory performance of various ganoderic acids, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
Comparative Efficacy of Ganoderic Acids
The anti-inflammatory potential of different ganoderic acids has been evaluated in various in vitro and in vivo models. Their efficacy is often assessed by their
Validating the Anticancer Activity of Ganoderic Acids in Xenograft Models: A Comparative Guide
Comparative Anticancer Effects in Xenograft Models
The following table summarizes the in vivo efficacy of selected ganoderic acids and standard chemotherapeutic agents in different cancer xenograft models.
| Treatment Agent | Cancer Model | Animal Model | Dosage | Key Findings |
| Ganoderic Acid A (GA-A) | Colon Cancer (HT-29 Xenograft) | Mice | Intravenous administration (dosage not specified) | Enhanced the tumor-suppressive effect of oxaliplatin.[1] |
| Breast Cancer (MDA-MB-231) | Not specified in vivo | Not applicable | Inhibited JAK2/STAT3 signaling, leading to suppressed cell viability.[2] | |
| Ganoderic Acid T (GA-T) | Ovarian Cancer (ES-2 Orthotopic) | Humanized Mice | Not specified | Demonstrated potent anti-cancer activity and modulated the tumor microenvironment.[3] |
| Human Solid Tumors | Athymic Mice | Not specified | Suppressed tumor growth.[4] | |
| Ovarian Cancer (ES-2 Orthotopic) | Humanized Mice | Not specified | Augmented the anti-cancer effects of paclitaxel (B517696).[3] | |
| Doxorubicin (B1662922) | Breast Cancer (MDA-MB-231 Xenograft) | Athymic Nude Mice | 1 mg/kg, once weekly (i.p.) | Used as a monotherapy and in combination studies.[5] |
| Breast Cancer (4T1 Orthotopic) | BALB/c Mice | 4 mg/kg and 8 mg/kg (i.p. or i.v.) | Reduced tumor growth and lung metastasis.[6] | |
| Paclitaxel | Breast Cancer (MDA-MB-231 Xenograft) | Nude Mice | 15 mg/kg, daily for 5 days | Induced strong antitumor activity.[7] |
| Breast Cancer (MCF-7 & MX-1 Xenografts) | Nude Mice | 20 mg/kg, daily for 5 days (i.p.) | Showed significant antitumor activity.[8] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of these findings. Below are generalized protocols for key experiments cited in this guide.
Human Tumor Xenograft Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, HT-29 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Models: Immunocompromised mice, such as athymic nude or NOD-scid mice, are typically used to prevent rejection of the human tumor cells. Animals are housed in a sterile environment.
-
Tumor Cell Implantation: A suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells) in a suitable medium, sometimes mixed with Matrigel, is subcutaneously or orthotopically injected into the mice.[7][9]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula: Tumor Volume = (Length x Width^2) / 2 is commonly used.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into control and treatment groups. The investigational compound (e.g., Ganoderic Acid) and comparator drugs (e.g., Doxorubicin, Paclitaxel) are administered according to the specified dosage and schedule (e.g., intraperitoneal, intravenous, or oral).[5][7]
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker analysis).
Signaling Pathways and Mechanisms of Action
Ganoderic acids exert their anticancer effects by modulating multiple signaling pathways involved in cell survival, proliferation, and metastasis.
JAK/STAT Signaling Pathway Inhibition by Ganoderic Acid A
Ganoderic Acid A has been shown to inhibit the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway, which is often constitutively active in cancer cells and promotes their survival and proliferation.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Ganoderic acid A exerts antitumor activity against MDA-MB-231 human breast cancer cells by inhibiting the Janus kinase 2/signal transducer and activator of transcription 3 signaling pathway. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. Ganoderic acid T, a Ganoderma triterpenoid, modulates the tumor microenvironment and enhances the chemotherapy and immunotherapy efficacy through downregulating galectin-1 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Metabolomics insights into doxorubicin and 5-fluorouracil combination therapy in triple-negative breast cancer: a xenograft mouse model study [frontiersin.org]
- 6. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models | PLOS One [journals.plos.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Antitumor activity of paclitaxel against human breast carcinoma xenografts serially transplanted into nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
A Head-to-Head Comparison: 12β-Hydroxyganoderenic Acid B and Paclitaxel in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
In the landscape of breast cancer therapeutics, the exploration of novel, naturally derived compounds continues to be a critical area of research. This guide provides a detailed, evidence-based comparison of the well-established chemotherapeutic agent, paclitaxel (B517696), and the promising natural triterpenoid, 12β-Hydroxyganoderenic acid B, derived from the medicinal mushroom Ganoderma lucidum. While direct comparative studies on this compound are limited, this guide synthesizes available data on closely related ganoderic acids to offer a comprehensive overview of their potential anti-cancer activities against breast cancer cells, juxtaposed with the known mechanisms and efficacy of paclitaxel.
Executive Summary
This guide delves into the mechanisms of action, effects on cell viability and apoptosis, and the intricate signaling pathways modulated by both paclitaxel and ganoderic acids. Paclitaxel, a potent mitotic inhibitor, demonstrates robust cytotoxicity across various breast cancer cell lines. Ganoderic acids, as a class, exhibit a multi-faceted anti-cancer profile, including inhibition of proliferation, induction of apoptosis, and modulation of key inflammatory and survival pathways. A notable finding for Ganoderenic acid B, a closely related compound to the topic of this guide, is its ability to reverse multidrug resistance, suggesting a potential synergistic role in combination therapies.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data available for paclitaxel and various ganoderic acids, providing a framework for understanding their respective potencies and effects on breast cancer cells.
Table 1: Comparative Cytotoxicity (IC50 Values) in Breast Cancer Cell Lines
| Compound | Breast Cancer Cell Line | IC50 Value | Citation |
| Paclitaxel | MDA-MB-435 (Drug-sensitive) | 1 nM | [1] |
| NCI/ADR-RES (Drug-resistant) | 300 nM | [1] | |
| MCF-7 | Not explicitly stated, but effective at nM concentrations | [2] | |
| Ganoderma lucidum Extract (containing various ganoderic acids) | MDA-MB-231 | 0.96 mg/mL (at 24h) | [3] |
| SUM-149 | 0.50 mg/mL (at 24h) | [3] |
Note: Direct IC50 values for this compound in breast cancer cells are not currently available in the reviewed literature.
Table 2: Effects on Apoptosis and Cell Cycle
| Compound | Breast Cancer Cell Line | Effect on Apoptosis | Effect on Cell Cycle | Citation |
| Paclitaxel | MCF-7 | Induces apoptosis in a dose-dependent manner | G2/M arrest | [2][4] |
| MDA-MB-468 | Induces apoptosis | Mitotic arrest leading to a tetraploid G1 state | [5] | |
| Ganoderic Acid Me | MDA-MB-231 | Induces apoptosis | Not explicitly stated | [6] |
| Ganoderic Acid A | MDA-MB-231 | Enhances apoptotic index | Not explicitly stated | [7] |
| Ganoderic Acid S & Mf | HeLa (Cervical Cancer) | Induces apoptosis via mitochondrial pathway | GA-S: S phase arrest; GA-Mf: G1 phase arrest | [8] |
Mechanisms of Action: A Tale of Two Compounds
Paclitaxel: The Mitotic Disruptor
Paclitaxel's primary mechanism of action lies in its ability to disrupt microtubule dynamics. By binding to the β-tubulin subunit of microtubules, it stabilizes them and prevents their depolymerization.[9] This interference with the normal function of the mitotic spindle leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[4][10]
Ganoderic Acids: Multi-Targeted Regulators
The anti-cancer effects of ganoderic acids are more varied and appear to involve the modulation of multiple signaling pathways. Different ganoderic acids have been shown to:
-
Inhibit NF-κB Signaling: Ganoderic acid Me has been demonstrated to suppress the activity of NF-κB, a key transcription factor involved in inflammation, cell survival, and proliferation, in MDA-MB-231 breast cancer cells.[6]
-
Modulate AP-1 and NF-κB Signaling: Ganoderic acids A and H have been shown to suppress the growth and invasive behavior of MDA-MB-231 cells by inhibiting the transcription factors AP-1 and NF-κB.[2]
-
Inhibit JAK/STAT3 Pathway: Ganoderic acid A has been found to inhibit the JAK2/STAT3 signaling pathway, which is crucial for tumor cell survival and proliferation, in MDA-MB-231 cells.[7]
-
Reverse Multidrug Resistance: Notably, Ganoderenic acid B has been shown to reverse ABCB1-mediated multidrug resistance in MCF-7/ADR cells by inhibiting the efflux pump, thereby increasing the intracellular concentration of chemotherapeutic drugs like doxorubicin (B1662922) and paclitaxel.[11]
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes described, the following diagrams are provided in DOT language.
Paclitaxel's Mechanism of Action
Caption: Paclitaxel's primary mechanism leading to apoptosis.
Ganoderic Acids' Multi-Targeted Approach
Caption: Diverse signaling pathways targeted by ganoderic acids.
Experimental Workflow for Cell Viability Assessment
Caption: A typical workflow for determining cell viability using the MTT assay.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or paclitaxel. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the desired concentrations of the compounds for the specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Signaling Proteins
-
Protein Extraction: After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-AKT, total AKT, NF-κB p65, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Paclitaxel remains a cornerstone of breast cancer chemotherapy, exerting its potent cytotoxic effects through the disruption of microtubule dynamics. The available evidence on ganoderic acids, while not specific to the 12β-hydroxy variant, paints a compelling picture of a class of natural compounds with significant anti-cancer potential. Their ability to modulate multiple signaling pathways, including those central to cell survival, proliferation, and inflammation, suggests a broader mechanism of action that could be advantageous. Furthermore, the capacity of Ganoderenic acid B to reverse multidrug resistance opens up exciting possibilities for its use in combination with conventional chemotherapeutics like paclitaxel to enhance efficacy and overcome resistance. Further research is imperative to elucidate the specific effects and quantitative parameters of this compound in breast cancer cells to fully realize its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Ganoderic acids suppress growth and invasive behavior of breast cancer cells by modulating AP-1 and NF-kappaB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ganoderma lucidum extract (GLE) impairs breast cancer stem cells by targeting the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Ganoderic acids suppress growth and angiogenesis by modulating the NF-κB signaling pathway in breast cancer cells. | Semantic Scholar [semanticscholar.org]
- 7. Ganoderic acid A exerts antitumor activity against MDA-MB-231 human breast cancer cells by inhibiting the Janus kinase 2/signal transducer and activator of transcription 3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-cancer properties of triterpenoids isolated from Ganoderma lucidum - a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ss3-production-public.s3.amazonaws.com [ss3-production-public.s3.amazonaws.com]
- 11. Ganoderma lucidum derived ganoderenic acid B reverses ABCB1-mediated multidrug resistance in HepG2/ADM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of In Vitro Studies on Ganoderma Triterpenoids: A Comparative Guide Focused on Ganoderenic Acid B
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vitro anti-cancer effects of triterpenoids derived from Ganoderma lucidum, with a specific focus on Ganoderenic Acid B. Due to a scarcity of published in vitro studies on 12β-Hydroxyganoderenic acid B, this guide utilizes the available data on the closely related and well-researched Ganoderenic Acid B as a primary point of comparison. This approach aims to offer a foundational understanding of the potential bioactivities and experimental reproducibility within this class of compounds.
Comparative Analysis of Cytotoxicity
One key area of investigation for Ganoderenic Acid B is its ability to reverse multidrug resistance (MDR) in cancer cells. MDR is a significant obstacle in chemotherapy where cancer cells become resistant to a broad range of anti-cancer drugs. Ganoderenic acid B has been shown to re-sensitize resistant cancer cells to standard chemotherapeutic agents.
Table 1: Enhancement of Chemotherapeutic Drug Cytotoxicity by Ganoderenic Acid B in Multidrug-Resistant Cancer Cells
| Chemotherapeutic Agent | Cancer Cell Line | Ganoderenic Acid B Concentration (µM) | Fold Reversal (IC50 without GAB / IC50 with GAB) |
| Doxorubicin | HepG2/ADM | 20 | 18.4 |
| Vincristine | HepG2/ADM | 20 | 14.2 |
| Paclitaxel | HepG2/ADM | 20 | 11.8 |
| Doxorubicin | MCF-7/ADR | 20 | 12.6 |
Data sourced from a study on the reversal of ABCB1-mediated multidrug resistance by Ganoderenic acid B.[1]
Experimental Protocols
To ensure the reproducibility of in vitro studies, detailed and standardized experimental protocols are essential. Below are the methodologies for key experiments used to evaluate the effects of Ganoderenic Acid B on cancer cells, particularly in the context of multidrug resistance.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., HepG2/ADM, MCF-7/ADR) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with varying concentrations of the chemotherapeutic agent (e.g., doxorubicin) in the presence or absence of a fixed concentration of Ganoderenic Acid B (e.g., 20 µM).
-
Incubation: The treated cells are incubated for a specified period, typically 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control.
Rhodamine-123 Accumulation Assay
This assay measures the intracellular accumulation of the fluorescent dye Rhodamine-123, a substrate of the ABCB1 transporter. Inhibition of ABCB1 function leads to increased intracellular fluorescence.
-
Cell Preparation: Drug-resistant cells (e.g., HepG2/ADM) are seeded and grown to confluence.
-
Pre-incubation: Cells are pre-incubated with Ganoderenic Acid B (e.g., 20 µM) or a known ABCB1 inhibitor (e.g., verapamil) for 1 hour at 37°C.
-
Rhodamine-123 Staining: Rhodamine-123 is added to a final concentration of 5 µM, and the cells are incubated for a further 2 hours.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed.
-
Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence spectrophotometer with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
ABCB1 ATPase Activity Assay
This assay determines whether a compound interacts with the ABCB1 transporter by measuring its effect on ATP hydrolysis.
-
Membrane Vesicle Preparation: Membrane vesicles containing the ABCB1 transporter are prepared from overexpressing cells.
-
Assay Reaction: The vesicles are incubated with varying concentrations of Ganoderenic Acid B in the presence of ATP.
-
Phosphate (B84403) Detection: The amount of inorganic phosphate released from ATP hydrolysis is measured using a colorimetric method.
-
Data Analysis: The ATPase activity is calculated and compared to basal and verapamil-stimulated activity. Notably, studies have shown that Ganoderenic Acid B does not significantly alter ABCB1 ATPase activity, suggesting a non-competitive mode of inhibition.[1]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the proposed mechanism of action, the following diagrams are provided.
Caption: Workflow for in vitro evaluation of Ganoderenic Acid B's effect on multidrug resistance.
Caption: Proposed mechanism of Ganoderenic Acid B in reversing ABCB1-mediated multidrug resistance.
References
A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for 12β-Hydroxyganoderenic Acid B Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with UV/Vis detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of 12β-Hydroxyganoderenic acid B, a bioactive triterpenoid (B12794562) isolated from Ganoderma lucidum. The selection of an appropriate analytical technique is critical for accurate quantification in research, quality control, and pharmacokinetic studies. This document details the experimental protocols and performance characteristics of both methods to aid in the selection of the most suitable technique for specific analytical needs.
Introduction
This compound is a triterpenoid compound found in the medicinal mushroom Ganoderma lucidum.[1][2] Triterpenoids from Ganoderma species are known for a variety of biological activities, making their precise and accurate quantification essential for product standardization and pharmacological research.[1][2] Both HPLC and LC-MS are powerful techniques for the analysis of these compounds, each with distinct advantages and limitations. This guide presents a cross-validation perspective on these two methods.
Data Presentation: A Comparative Summary
The following table summarizes the typical quantitative performance characteristics of HPLC-UV/Vis and LC-MS/MS for the analysis of triterpenoids similar to this compound. It is important to note that these values are representative and can vary based on the specific instrumentation, method optimization, and matrix effects.
| Parameter | HPLC-UV/Vis | LC-MS/MS |
| Linearity (r²) | >0.999[3] | >0.997[4] |
| Limit of Detection (LOD) | 0.34–1.41 µg/mL[5] | 3.31–10.80 nmol/L[6] |
| Limit of Quantification (LOQ) | 1.01–4.23 µg/mL[5] | 2.5 ng/mL[4] |
| Intra-day Precision (%RSD) | 0.81%–3.20%[5] | <11.42%[7] |
| Inter-day Precision (%RSD) | 0.40%–3.67%[5] | <13.3%[4] |
| Accuracy (% Recovery) | 97.09%–100.79%[5] | 99.3%–103.4%[4] |
Experimental Protocols
Detailed methodologies for sample preparation, chromatographic separation, and detection are provided below for both HPLC and LC-MS analysis of this compound.
Sample Preparation: Ultrasonic Extraction
A common and effective method for extracting triterpenoids from Ganoderma is ultrasonic extraction.
-
Grinding: Dry the fruiting bodies or mycelia of Ganoderma lucidum and grind them into a fine powder.
-
Extraction: Weigh approximately 2 grams of the powder and transfer it to a flask with 100 mL of a suitable solvent such as chloroform (B151607) or ethanol.[8]
-
Sonication: Place the flask in an ultrasonic bath and sonicate for 90 minutes.[8]
-
Filtration and Concentration: Filter the mixture to remove solid residues. The solvent is then evaporated under reduced pressure using a rotary evaporator to yield the crude triterpenoid extract.[8]
-
Reconstitution: Reconstitute the dried extract in a known volume of methanol (B129727) or a suitable solvent for injection into the chromatography system.[8]
High-Performance Liquid Chromatography (HPLC) with UV/Vis Detection
This method is robust and widely accessible for the quantification of triterpenoids.
-
HPLC System: An Agilent 1260 Infinity HPLC system or equivalent.[8]
-
Column: Zorbax C18 column.[8]
-
Mobile Phase:
-
Gradient Elution: A linear gradient of acetonitrile.
-
Flow Rate: 0.6 mL/min.[8]
-
Detection Wavelength: 254 nm.[8]
-
Injection Volume: 10 µL.[8]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides high sensitivity and selectivity, making it ideal for detecting trace amounts of the analyte.
-
LC System: An UltiMate 3000 LC System or equivalent.[9]
-
Mass Spectrometer: An API 3000 triple quadrupole mass spectrometer with an electrospray ionization (ESI) source or equivalent.[9]
-
Column: Zorbax Extend C18, 3.5 µm, 100 x 2.1 mm.[9]
-
Mobile Phase:
-
Gradient Elution: A linear gradient from 20% to 95% B over 5 minutes.[9]
-
Flow Rate: 0.20 mL/min.[9]
-
Detection Mode: Multiple reaction monitoring (MRM) in positive or negative ion mode. Triterpenoids typically give [M-H]⁻ and [2M-H]⁻ ions in negative ESI mode.[10]
Methodology and Workflow Visualization
The following diagrams illustrate the experimental workflow and the logical relationship in the cross-validation process.
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical relationship for selecting an analytical method.
Conclusion
The cross-validation of HPLC and LC-MS methods for the analysis of this compound reveals that both techniques are suitable, with the choice depending on the specific requirements of the analysis.
-
HPLC-UV/Vis is a reliable and cost-effective method suitable for routine quality control and quantification where high sensitivity is not paramount. Its robustness and accessibility make it a practical choice for many laboratories.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for trace-level quantification, pharmacokinetic studies, and complex matrices where specificity is critical. The ability to provide structural information through fragmentation patterns is an additional advantage for compound identification.
For researchers, scientists, and drug development professionals, a thorough evaluation of the analytical objectives, required sensitivity, sample complexity, and available resources should guide the selection of the most appropriate method for the quantification of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. mdpi.com [mdpi.com]
- 4. Development and validation of a sensitive LC-MS/MS method for the determination of 6-hydroxykynurenic acid in rat plasma and its application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of the optimized and validated LC-MS method for simultaneous quantification of tryptophan metabolites in culture medium from cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. research-portal.uu.nl [research-portal.uu.nl]
- 10. Analysis of triterpenoids in ganoderma lucidum using liquid chromatography coupled with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 12β-Hydroxyganoderenic Acid B
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 12β-Hydroxyganoderenic acid B, a triterpenoid (B12794562) compound isolated from Ganoderma lucidum.
Key Chemical Data
A summary of the essential quantitative data for this compound is provided in the table below.
| Property | Value |
| CAS Number | 1309931-84-7[2][3][4] |
| Molecular Formula | C₃₀H₄₂O₈[2][3][4] |
| Molecular Weight | 530.66 g/mol [2][3] |
Experimental Protocols: Disposal Procedures
The following protocols outline the recommended procedures for the disposal of this compound in a laboratory setting. These steps are designed to minimize risk to personnel and the environment.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure that appropriate personal protective equipment is worn. This includes:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A long-sleeved lab coat.
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent accidental reactions and ensure correct disposal.
-
Solid Waste:
-
Collect any unused or expired solid this compound in a clearly labeled, sealed container.
-
The container should be compatible with the chemical and labeled as "Hazardous Waste" with the full chemical name: "this compound".
-
Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
-
-
Contaminated Materials:
-
Dispose of all materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, as hazardous chemical waste[1].
-
Place these items in a designated hazardous waste container that is separate from regular laboratory trash.
-
-
Solutions:
-
Do not dispose of solutions containing this compound down the drain, as some related compounds are toxic to aquatic life[1].
-
Collect all aqueous and solvent-based solutions containing this compound in a properly labeled hazardous waste container.
-
The label should specify all chemical components of the solution, including solvents and their approximate concentrations.
-
Final Disposal
The ultimate disposal of this compound waste must be conducted in accordance with institutional, local, and national regulations.
-
Contact your Institution's Environmental Health and Safety (EHS) Office: This is the most critical step. Your EHS office will provide specific guidance on the proper disposal procedures for your location and will arrange for the collection and disposal of the hazardous waste.
-
Provide Complete Information: When contacting your EHS office, be prepared to provide the chemical name, quantity, and any other relevant information about the waste.
-
Follow EHS Instructions: Adhere strictly to the packaging, labeling, and storage instructions provided by your EHS office to ensure safe and compliant disposal.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
